DNA-PK-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H19N9O |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(oxan-4-yl)purino[7,8-a]imidazol-3-amine |
InChI |
InChI=1S/C19H19N9O/c1-12-8-16-22-11-23-27(16)10-14(12)24-18-21-9-15-17(25-18)28(13-2-6-29-7-3-13)19-20-4-5-26(15)19/h4-5,8-11,13H,2-3,6-7H2,1H3,(H,21,24,25) |
InChI Key |
FONYQGUKTNGBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C5=NC=CN45)C6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Investigating the Function of DNA-PK Inhibitors in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular machinery that governs genomic integrity. As a key component of the non-homologous end-joining (NHEJ) pathway, it is responsible for repairing DNA double-strand breaks (DSBs), one of the most lethal forms of DNA damage.[1] In many cancers, the upregulation of DNA-PK is a common survival mechanism, allowing tumor cells to withstand the DNA damage caused by radiotherapy and certain chemotherapies, thereby contributing to treatment resistance.[2][1]
This central role in cell survival and therapy resistance makes DNA-PK a compelling therapeutic target in oncology.[3][4] Small molecule inhibitors designed to block the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs) are being actively developed. These inhibitors prevent the repair of DSBs, leading to an accumulation of genomic damage that can selectively kill cancer cells and, most importantly, re-sensitize them to DNA-damaging agents.
Among the landscape of these emerging therapeutics is DNA-PK-IN-3 , a potent inhibitor described in patent literature as a synergistic enhancer of radiotherapy and chemotherapy.[5] While detailed public data on this compound is limited, its function can be understood through the lens of other well-characterized inhibitors. One such example is DNA-PK Inhibitor III (IC86621) , a potent, ATP-competitive inhibitor of DNA-PK.[6]
This technical guide provides an in-depth overview of the function of DNA-PK inhibitors in cancer cells, using available data for this compound and other representative compounds. It covers their mechanism of action, presents quantitative data, details key experimental protocols for their evaluation, and illustrates the critical signaling pathways they modulate.
Quantitative Data on DNA-PK Inhibitor Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (typically measured as the half-maximal inhibitory concentration, IC50) and its selectivity against other kinases. High potency ensures effectiveness at lower concentrations, while high selectivity minimizes off-target effects. The table below summarizes key quantitative data for several representative DNA-PK inhibitors.
| Inhibitor Name | Target | IC50 Value | Cell-Based Potency (EC50) | Other Kinase Targets (IC50) | Reference |
| This compound | DNA-PK | Potent Inhibitor | N/A | N/A | [5] |
| DNA-PK Inhibitor III | DNA-PK | 0.12 µM | 68 µM (DSB Repair) | p110β (0.135 µM), p110α (1.4 µM), p110γ (0.88 µM), p110δ (1.0 µM) | [6] |
| AZD7648 | DNA-PK | 0.6 nM | N/A | Highly Selective | [7] |
| Nedisertib (M3814) | DNA-PK | < 3 nM | N/A | Highly Selective | [7] |
| CC-115 | DNA-PK | 13 nM | 138 nM (PC-3 cells) | mTOR (21 nM) | [7][8] |
| NU7441 | DNA-PK | 14 nM | N/A | PI3K (>100x selective) | [9] |
| NU7026 | DNA-PK | 0.23 µM | N/A | PI3K (13 µM) | [8] |
N/A: Not Available in the cited sources.
Mechanism of Action: Disrupting DNA Repair
The primary function of DNA-PK inhibitors is to block the catalytic activity of DNA-PKcs, an essential step in the NHEJ pathway for repairing DSBs.
-
DSB Recognition: When a DSB occurs, the Ku70/80 heterodimer rapidly binds to the broken DNA ends.[10][11]
-
DNA-PK Holoenzyme Assembly: The Ku-DNA complex recruits the large catalytic subunit, DNA-PKcs, to form the active DNA-PK holoenzyme.[12]
-
Kinase Activation and Phosphorylation: Once assembled at the DNA break, the kinase function of DNA-PKcs is activated. It then phosphorylates itself (autophosphorylation) and other downstream targets, such as Artemis and XRCC4, orchestrating the processing and ligation of the broken ends.[11][12]
-
Inhibition: DNA-PK inhibitors, typically acting as ATP-competitive agents, bind to the ATP-binding pocket of the DNA-PKcs kinase domain. This action prevents the phosphorylation of key substrates, effectively halting the NHEJ repair process.[6]
-
Cellular Outcome: With the NHEJ pathway blocked, DSBs induced by radiation or chemotherapy go unrepaired. This accumulation of lethal DNA damage triggers cell cycle arrest and, ultimately, programmed cell death (apoptosis) or cellular senescence.
Key Experimental Protocols
Evaluating the function and efficacy of a DNA-PK inhibitor like this compound involves a series of standardized in vitro and in vivo assays.
In Vitro DNA-PK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified DNA-PK.
-
Objective: To determine the IC50 value of the inhibitor against DNA-PK.
-
Principle: A peptide substrate for DNA-PK is incubated with the purified enzyme, ATP (often radiolabeled ³²P-ATP or in a system to detect ADP), and varying concentrations of the inhibitor. The amount of phosphorylated substrate or consumed ATP is quantified to measure kinase activity.
-
Methodology:
-
Purified DNA-PK enzyme, a specific peptide substrate, and activating DNA are combined in a reaction buffer.
-
The test inhibitor is added across a range of concentrations (e.g., 10-fold serial dilutions).
-
The kinase reaction is initiated by adding an ATP/Mg²⁺ solution.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C and then stopped.[13]
-
Reaction products are captured (e.g., on P81 phosphocellulose paper) and unincorporated ATP is washed away.[13]
-
The amount of incorporated phosphate is measured using a scintillation counter or phosphorimager. Alternatively, ADP production can be measured using a luminescence-based assay (e.g., ADP-Glo).[9]
-
Data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using non-linear regression.[13]
-
Immunofluorescence for DNA Damage Markers
This cell-based imaging assay visualizes the effect of DNA-PK inhibition on the repair of DSBs.
-
Objective: To assess the accumulation of unrepaired DSBs within cells.
-
Principle: The phosphorylation of histone H2AX at serine 139 (to form γH2AX) is one of the earliest events in the DSB response. Persistent γH2AX foci indicate unrepaired breaks. Inhibition of DNA-PKcs autophosphorylation (e.g., at Ser2056) can also be monitored as a direct readout of target engagement.
-
Methodology:
-
Cancer cells are cultured on coverslips or in imaging-compatible plates.
-
Cells are pre-treated with the DNA-PK inhibitor (e.g., for 1-2 hours) or a vehicle control (DMSO).
-
DNA damage is induced, typically with ionizing radiation (IR) or a radiomimetic drug like Bleomycin.[13]
-
At various time points post-damage (e.g., 1, 4, 24 hours), cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[13]
-
Cells are incubated with primary antibodies against γH2AX and/or phospho-DNA-PKcs (Ser2056).[13]
-
Following washes, cells are incubated with fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI.
-
Images are acquired using a fluorescence microscope, and the number and intensity of nuclear foci per cell are quantified using image analysis software. A significant increase in persistent γH2AX foci in inhibitor-treated cells compared to controls indicates effective inhibition of DSB repair.
-
Apoptosis Assay by Flow Cytometry
This assay quantifies the extent to which DNA-PK inhibition leads to programmed cell death, especially in combination with a DNA-damaging agent.
-
Objective: To measure the induction of apoptosis.
-
Principle: Apoptotic cells expose phosphatidylserine (PS) on their outer membrane, which can be detected by fluorescently-labeled Annexin V. A DNA dye (like Propidium Iodide or Helix Green) is used concurrently to distinguish between early apoptotic (Annexin V positive, dye negative) and late apoptotic/necrotic cells (Annexin V positive, dye positive).
-
Methodology:
-
Cells are seeded and treated with the DNA-PK inhibitor, a DNA-damaging agent (e.g., IR), or the combination.[14]
-
After a suitable incubation period (e.g., 24, 48, 72 hours), both floating and adherent cells are harvested.[14]
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Fluorescently-labeled Annexin V and a viability dye are added to the cells.
-
Samples are analyzed on a flow cytometer, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic). A synergistic increase in the apoptotic populations in the combination treatment group indicates successful sensitization.
-
Modulated Signaling Pathways and Cellular Functions
While the primary role of DNA-PK is in NHEJ, its inhibition has pleiotropic effects on other cancer-relevant cellular processes.
-
DNA Damage Response (DDR): DNA-PK is one of the three principal PI3K-related kinases (PIKKs) that orchestrate the DDR, alongside ATM and ATR.[11][15] While distinct in their primary activators, there is significant crosstalk between these pathways. Inhibiting DNA-PK can sometimes lead to compensatory activation of other repair pathways like homologous recombination (HR), a key consideration for developing combination therapies (e.g., with PARP inhibitors).[2]
-
Cell Cycle Control: Unrepaired DSBs robustly activate cell cycle checkpoints, primarily the G2/M checkpoint, to prevent cells from entering mitosis with damaged chromosomes.[3] This is a direct consequence of DNA-PK inhibition in the presence of DNA damage and serves as a cellular safeguard. Persistent arrest can lead to senescence or apoptosis.
-
Transcriptional Regulation: Beyond its structural role in DNA repair, DNA-PKcs can move from sites of damage to gene promoters, where it regulates the activity of multiple transcription factors. This includes tumor suppressors like p53 and oncogenic drivers such as the Androgen Receptor (AR) and Estrogen Receptor-α (ERα).[3][16] Therefore, inhibiting DNA-PK can alter gene expression programs related to proliferation, survival, and metastasis.
-
Innate Immunity: DNA-PK has been identified as a cytosolic DNA sensor that can activate the STING pathway, leading to the production of type I interferons and an anti-tumor immune response.[2][10] Interestingly, this sensing function may be independent of its kinase activity.[2] The full impact of kinase inhibitors on this process is an active area of investigation and holds implications for combination with immunotherapy.
Conclusion
Targeting the DNA-dependent protein kinase represents a highly rational and promising strategy in cancer therapy. Inhibitors like this compound function by disabling a critical DNA repair pathway, thereby preventing cancer cells from recovering from the damage inflicted by radiation and chemotherapy. This mechanism not only has a direct anti-tumor effect but, more crucially, acts as a potent sensitizer, enhancing the efficacy of standard-of-care treatments. The multifaceted role of DNA-PK in cell cycle control, transcriptional regulation, and immunity further broadens its therapeutic potential. As next-generation inhibitors with improved potency and selectivity continue to advance through clinical trials, the strategic inhibition of DNA-PK is poised to become a valuable component of combination cancer therapy.
References
- 1. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA-PK Inhibitor III The DNA-PK Inhibitor III, also referenced under CAS 404009-40-1, controls the biological activity of DNA-PK. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 404009-40-1 [sigmaaldrich.com]
- 7. abmole.com [abmole.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 12. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Target Specificity of the DNA-PK Inhibitor NU7441 (KU-57788): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity of NU7441 (also known as KU-57788), a potent and highly selective inhibitor of the DNA-dependent protein kinase (DNA-PK). Given the critical role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair, understanding the precise target profile of its inhibitors is paramount for their development as therapeutic agents, particularly as sensitizers to radiotherapy and chemotherapy.
Core Concept: The Role of DNA-PK in Cellular Processes
DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that plays a central role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer. Upon a DSB, the Ku heterodimer binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates various downstream targets, including itself, to facilitate the ligation of the broken ends. Given its pivotal role in DNA repair, inhibiting DNA-PK can enhance the efficacy of DNA-damaging cancer therapies.
Quantitative Analysis of NU7441 Kinase Specificity
NU7441 is a small molecule inhibitor that demonstrates high potency and selectivity for DNA-PK. Its inhibitory activity has been quantified against a panel of kinases, revealing a significant therapeutic window. The following table summarizes the half-maximal inhibitory concentrations (IC50) of NU7441 against DNA-PK and other related kinases from the PI3K-like kinase (PIKK) family.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. DNA-PK | Reference |
| DNA-PK | 14 | - | [1][2][3] |
| mTOR | 1,700 | ~121-fold | [1][2] |
| PI3K | 5,000 | ~357-fold | [1][2] |
This table clearly illustrates the high selectivity of NU7441 for DNA-PK over other closely related kinases, a desirable characteristic for a targeted therapeutic agent.
Experimental Protocols for Determining Kinase Inhibitor Specificity
The determination of the target specificity of a kinase inhibitor like NU7441 involves a series of robust biochemical and cellular assays. Below are the methodologies for key experiments.
In Vitro Kinase Assay (Cell-Free)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of NU7441 against purified DNA-PK and other kinases.
Materials:
-
Purified recombinant human DNA-PKcs and Ku70/80
-
Biotinylated peptide substrate (e.g., a p53-derived peptide)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
NU7441 at various concentrations
-
Kinase reaction buffer
-
Streptavidin-coated plates or membranes
-
Scintillation counter or phosphorimager
Procedure:
-
The DNA-PK holoenzyme is reconstituted by incubating purified DNA-PKcs and the Ku70/80 heterodimer with a linear double-stranded DNA fragment.
-
A dilution series of NU7441 is prepared and pre-incubated with the activated DNA-PK enzyme in the kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C) and then stopped.
-
The reaction mixture is transferred to a streptavidin-coated plate or membrane to capture the biotinylated peptide substrate.
-
Unincorporated [γ-³²P]ATP is washed away.
-
The amount of radioactivity incorporated into the peptide substrate is quantified using a scintillation counter or phosphorimager.
-
The percentage of kinase inhibition is calculated for each concentration of NU7441 relative to a vehicle control (e.g., DMSO).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The same procedure is repeated for other kinases (e.g., mTOR, PI3K) to assess selectivity.
Cellular Assay for DNA-PK Autophosphorylation
This assay assesses the ability of an inhibitor to block DNA-PK activity within a cellular context by measuring the autophosphorylation of DNA-PKcs at a specific site (e.g., Ser2056).
Objective: To confirm the cellular potency of NU7441 in inhibiting DNA-PK activity.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
NU7441 at various concentrations
-
DNA-damaging agent (e.g., ionizing radiation or etoposide)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056) and anti-total-DNA-PKcs
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Cells are cultured to an appropriate confluency.
-
Cells are pre-treated with a dilution series of NU7441 or vehicle control for a specified time (e.g., 1 hour).
-
DNA double-strand breaks are induced by exposing the cells to a DNA-damaging agent.
-
After a short incubation period to allow for DNA-PK activation, the cells are harvested and lysed.
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated DNA-PKcs (Ser2056).
-
The membrane is then stripped and re-probed with an antibody for total DNA-PKcs as a loading control.
-
The bands are visualized using an appropriate detection system, and the band intensities are quantified.
-
The inhibition of DNA-PKcs autophosphorylation is determined by the reduction in the phospho-DNA-PKcs signal relative to the total DNA-PKcs signal.
Visualizing Pathways and Workflows
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway, the primary target of NU7441.
Caption: Simplified signaling pathway of DNA-PK in the Non-Homologous End Joining (NHEJ) repair of DNA double-strand breaks.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The diagram below outlines a typical workflow for assessing the target selectivity of a kinase inhibitor like NU7441.
Caption: A generalized experimental workflow for determining the selectivity profile of a kinase inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergy of DNA-PK Inhibition with Chemotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. In the context of oncology, cancer cells often exhibit a heightened reliance on DNA repair pathways like NHEJ to survive the DNA damage induced by chemotherapy and radiotherapy. This dependency presents a therapeutic window for sensitizing cancer cells to conventional treatments. This technical guide explores the synergistic potential of inhibiting DNA-PK in combination with chemotherapy, with a focus on the small molecule inhibitor DNA-PK-IN-3 and other notable DNA-PK inhibitors such as AZD7648 and peposertib (M3814). By disrupting the core of the DNA damage response, these inhibitors can significantly enhance the efficacy of DNA-damaging chemotherapeutic agents, offering a promising strategy to overcome therapeutic resistance and improve patient outcomes.
Mechanism of Action: Inhibiting the Guardian of the Genome
DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1][2] The Ku heterodimer recognizes and binds to the broken ends of DNA, recruiting and activating DNA-PKcs.[2] Activated DNA-PKcs then phosphorylates a multitude of downstream targets, orchestrating the recruitment of other repair factors to the site of damage and facilitating the ligation of the broken ends.[3]
Chemotherapeutic agents like doxorubicin function by inducing DSBs, triggering a DNA damage response that includes the activation of DNA-PK.[4] DNA-PK inhibitors, such as this compound, AZD7648, and peposertib, are ATP-competitive inhibitors that bind to the kinase domain of DNA-PKcs, preventing its catalytic activity.[5] This inhibition of DNA-PK-mediated repair leads to an accumulation of unresolved DSBs, ultimately pushing the cancer cell towards apoptosis.[6] The synergy arises from the dual assault on the cancer cell: the chemotherapy-induced DNA damage and the simultaneous blockade of the primary repair pathway.
Quantitative Synergy Data
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of DNA-PK inhibitors with chemotherapy.
Table 1: In Vitro Synergy of DNA-PK Inhibitors with Doxorubicin
| Cell Line | Cancer Type | DNA-PK Inhibitor | Doxorubicin Concentration | Inhibitor Concentration | Synergy Score (CI) | Effect | Reference |
| MDA-MB-468 | Breast Cancer | AZD7648 | Variable | Variable | >5 | Synergistic | [7] |
| OAW42 | Ovarian Cancer | AZD7648 | Variable | Variable | >5 | Synergistic | [7] |
| MDA-MB-436 | Breast Cancer | AZD7648 | Variable | Variable | >5 | Synergistic | [7] |
| MCF-7 | Breast Cancer | NU7441 | Not Specified | 0.17-0.25 µM (IC50 for DNA-PK) | 3- to 13-fold sensitization | Sensitization | [8] |
| MDA-MB-231 | Breast Cancer | NU7441 | Not Specified | 0.17-0.25 µM (IC50 for DNA-PK) | 3- to 13-fold sensitization | Sensitization | [8] |
| T47D | Breast Cancer | NU7441 | Not Specified | 0.17-0.25 µM (IC50 for DNA-PK) | 3- to 13-fold sensitization | Sensitization | [8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Peposertib | Variable | Variable | Synergistic | Synergistic | [9] |
*CI: Combination Index, where CI < 1 indicates synergy. A synergy score of >5 is indicative of strong synergistic activity.[7]
Table 2: In Vivo Efficacy of DNA-PK Inhibitors in Combination with Doxorubicin
| Xenograft Model | Cancer Type | DNA-PK Inhibitor | Doxorubicin Dosage | Inhibitor Dosage | Tumor Growth Inhibition (TGI) / Regression | Reference |
| BT474 | Breast Cancer | AZD7648 | 2.5 mg/kg (liposomal) | 37.5 mg/kg | 77% Regression (Combination) vs. 63% TGI (Doxorubicin alone) | [6] |
| IB111 (Cell Line) | Liposarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant reduction in tumor growth (Combination) | [4][10] |
| IB114 (Cell Line) | Myxofibrosarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant reduction in tumor growth (Combination) | [4][10] |
| IB115 (Cell Line) | Liposarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant reduction in tumor growth (Combination) | [4][10] |
| JR588 (PDX) | Undifferentiated Pleomorphic Sarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant improvement in tumor progression (Combination) | [4] |
| KN473 (PDX) | Undifferentiated Pleomorphic Sarcoma | AZD7648 | 2.5 mg/kg | 37.5 mg/kg | Significant improvement in tumor progression (Combination) | [4] |
| SYO-1 | Synovial Sarcoma | Peposertib | 2 mg/kg | Not Specified | Enhanced anti-tumor efficacy (Combination) | [11] |
| HOC 18 (PDX) | Ovarian Cancer | AZD7648 | Not Specified (PLD) | 75 mg/kg | Enhanced therapeutic efficacy | [12][13] |
*PDX: Patient-Derived Xenograft; PLD: Pegylated Liposomal Doxorubicin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of DNA-PK inhibitor synergy with chemotherapy.
Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effects of drug combinations.[14][15]
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability using Trypan Blue.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the DNA-PK inhibitor and the chemotherapeutic agent in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium, including single-agent and combination treatment groups, as well as a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 values for each agent.
-
Use software such as CalcuSyn or CompuSyn to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[16]
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment.[17]
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Plate a known number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number will depend on the plating efficiency of the cell line and the expected toxicity of the treatment.
-
-
Treatment:
-
Allow cells to attach for several hours or overnight.
-
Treat the cells with the DNA-PK inhibitor, chemotherapeutic agent, or the combination for a specified duration.
-
-
Colony Formation:
-
After treatment, replace the drug-containing medium with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Fixing and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15-30 minutes.
-
-
Colony Counting and Analysis:
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.
-
Western Blot for Apoptosis Markers (Cleaved PARP and Caspase-3)
This protocol details the detection of key apoptotic markers by western blotting.[18][19][20]
-
Protein Extraction:
-
Treat cells with the drug combinations for the desired time points.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system. The presence of the cleaved forms of PARP (89 kDa fragment) and caspase-3 (17/19 kDa fragments) indicates apoptosis.
-
Immunofluorescence for γ-H2AX Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks.[4][6]
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat the cells with the drug combinations for the desired time points.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against phosphorylated H2AX (γ-H2AX) for 1-2 hours at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
-
Analysis:
-
Quantify the number of γ-H2AX foci per nucleus. An increase in the number of foci indicates an increase in DNA double-strand breaks.
-
Visualizations
Signaling Pathway Diagram
Caption: DNA-PK signaling in the NHEJ pathway and its inhibition by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing DNA-PK inhibitor synergy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peposertib, a DNA-PK Inhibitor, Enhances the Anti-Tumor Efficacy of Topoisomerase II Inhibitors in Triple-Negative Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA-Dependent Protein Kinase Inhibitor Peposertib Potentiates the Cytotoxicity of Topoisomerase II Inhibitors in Synovial Sarcoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell Viability and Analysis for Single and Combination Drug Screening [bio-protocol.org]
- 17. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for DNA-PK Inhibitors in in vitro Assays
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note: No specific information is available for a compound designated "DNA-PK-IN-3." This document provides detailed protocols and solubility data for the well-characterized and commercially available DNA-PK inhibitor, NU7441 , as a representative example. Additionally, comparative data is presented for a newer inhibitor, DA-143 , which exhibits enhanced solubility.
Introduction
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising therapeutic strategy, particularly in oncology, to sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation. Accurate and reproducible in vitro assays are fundamental for the characterization of DNA-PK inhibitors. A critical parameter for these assays is the solubility of the inhibitor in a suitable solvent, most commonly dimethyl sulfoxide (DMSO). This document provides detailed application notes on the solubility of representative DNA-PK inhibitors in DMSO, along with protocols for their use in in vitro kinase assays.
Solubility of DNA-PK Inhibitors in DMSO
The solubility of small molecule inhibitors can vary between different batches and suppliers. It is always recommended to perform a solubility test for a new batch of compound. The following table summarizes the reported solubility of NU7441 and DA-143 in DMSO.
| Compound | Molecular Weight ( g/mol ) | Reported Solubility in DMSO | Molar Concentration (at max solubility) | Notes |
| NU7441 | 413.49 | ≥4.13 mg/mL[1], ~5-15 mg/mL[2][3], ~12 mg/mL[4] | ~10-36 mM | Solubility may vary. It is advisable to start with a lower concentration and use gentle warming or sonication to aid dissolution.[3] Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| DA-143 | Not specified | ~9 times more soluble than NU7441 | Not specified | Exhibits significantly improved solubility in DMSO compared to NU7441, facilitating the preparation of higher concentration stock solutions. |
Experimental Protocols
Preparation of DNA-PK Inhibitor Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of NU7441 in DMSO. This is a common starting concentration for many in vitro assays.
Materials:
-
NU7441 (or other DNA-PK inhibitor)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of NU7441 powder. For a 1 mL of 10 mM stock solution, you will need 4.135 mg of NU7441 (Molecular Weight = 413.49 g/mol ).
-
Adding DMSO: Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the NU7441 powder. For a 10 mM stock, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, you can use a water bath sonicator for 5-10 minutes or gently warm the solution at 37°C. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Long-term Storage: Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution should be stable for several months. Always refer to the manufacturer's instructions for specific storage recommendations.
Important Considerations:
-
DMSO Concentration in Assays: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.[5][6] Prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can affect the solubility of compounds.[2] Use fresh, anhydrous DMSO and keep containers tightly sealed.
In Vitro DNA-PK Kinase Assay Protocol
This protocol provides a general workflow for an in vitro DNA-PK kinase assay using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK substrate (e.g., a p53-derived peptide)
-
ATP
-
Kinase assay buffer
-
DNA-PK inhibitor stock solution (e.g., 10 mM NU7441 in DMSO)
-
Vehicle control (DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates suitable for luminescence measurements
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Prepare the kinase reaction buffer, ATP solution, and substrate solution according to the manufacturer's instructions.
-
Inhibitor Dilution: Prepare a serial dilution of the DNA-PK inhibitor (e.g., NU7441) in the kinase reaction buffer. The final concentrations should typically range from low nanomolar to micromolar to determine the IC50 value. Also, prepare a vehicle control with the same DMSO concentration as the highest inhibitor concentration.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the appropriate wells of the assay plate.
-
Add 5 µL of the substrate/ATP mixture to all wells.
-
To initiate the kinase reaction, add 2.5 µL of the DNA-PK enzyme solution to each well. The final reaction volume will be 10 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for the time specified in the kit's protocol (e.g., 60 minutes).
-
ADP Detection:
-
Add the ADP-Glo™ Reagent as per the manufacturer's instructions (e.g., 10 µL).
-
Incubate at room temperature for the recommended time (e.g., 40 minutes) to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent (e.g., 20 µL) to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for the recommended time (e.g., 30-60 minutes).
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: DNA-PK signaling pathway in NHEJ.
Experimental Workflow for in vitro DNA-PK Inhibition Assay
Caption: Workflow for DNA-PK inhibition assay.
References
Application Notes and Protocols for DNA-PK-IN-3 in Clonogenic Survival Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] In many cancer types, the upregulation of DNA-PK is a key factor in resistance to therapies that induce DNA damage, such as radiotherapy and certain chemotherapies.[1][3] DNA-PK-IN-3 is a potent and selective inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). By inhibiting DNA-PK, this compound can prevent the repair of DSBs, leading to increased cell death in cancer cells treated with DNA-damaging agents. This makes it a promising candidate for use as a radiosensitizer and chemosensitizer in cancer therapy.
The clonogenic survival assay is a fundamental in vitro method used to assess the reproductive integrity of cells after exposure to cytotoxic agents.[4][5][6] It measures the ability of a single cell to proliferate and form a colony of at least 50 cells.[5][6] This assay is the gold standard for determining the effectiveness of radiation and other DNA-damaging treatments and for evaluating the efficacy of sensitizing agents like DNA-PK inhibitors.[5]
These application notes provide a detailed protocol for utilizing this compound in clonogenic survival assays to evaluate its potential as a radiosensitizer.
Mechanism of Action: DNA-PK in Non-Homologous End Joining (NHEJ)
DNA double-strand breaks are among the most lethal forms of DNA damage. The NHEJ pathway is a rapid and efficient mechanism to repair these breaks. The process is initiated by the binding of the Ku70/80 heterodimer to the broken DNA ends.[7][8] This is followed by the recruitment of the DNA-PKcs, forming the active DNA-PK holoenzyme.[7][8] DNA-PK then phosphorylates several downstream targets, including itself (autophosphorylation), to facilitate the processing and ligation of the DNA ends, ultimately restoring the integrity of the DNA molecule.[7][8] Inhibition of DNA-PKcs by molecules like this compound stalls this repair process, leading to the accumulation of unrepaired DSBs and subsequent cell death.
Caption: DNA-PK in the Non-Homologous End Joining (NHEJ) Pathway and its Inhibition.
Quantitative Data from Studies with DNA-PK Inhibitors
The following table summarizes data from clonogenic survival assays using various DNA-PK inhibitors in combination with ionizing radiation (IR). This data illustrates the potential for these inhibitors to sensitize cancer cells to radiation, as indicated by the Dose Enhancement Ratio (DER) or Radiation Enhancement Ratio (RER). A DER/RER value greater than 1 indicates radiosensitization.
| Cell Line | Inhibitor | Inhibitor Concentration | Radiation Dose Range (Gy) | Dose Enhancement Ratio (DER/RER) | Reference |
| SW837 (Rectal Cancer) | M3814 | 10 µM | 0-10 | 1.94 | [1] |
| H460 (NSCLC) | BEZ235 | 50 nM | 1-8 | >1 | [9] |
| A549 (NSCLC) | BEZ235 | 50 nM | 1-8 | >1 | [9] |
| H460 (NSCLC) | Vorinostat | 200 nM | Not Specified | 1.49 | [10] |
| H460 (NSCLC) | Vorinostat | 400 nM | Not Specified | 2.27 | [10] |
| Pancreatic Cancer Cells | M3814 | Not Specified | Not Specified | Significant Radiosensitization | [11] |
| Soft-Tissue Sarcoma Cells | AZD7648 | Not Specified | 6 | Significant Decrease in Clonogenic Survival | [3] |
Note: The optimal concentration for this compound and the resulting DER will be cell-line specific and must be determined empirically.
Experimental Protocol: Clonogenic Survival Assay
This protocol provides a step-by-step guide for performing a clonogenic survival assay to evaluate the radiosensitizing effects of this compound.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
6-well or 100 mm tissue culture plates
-
Hemocytometer or automated cell counter
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Fixation solution (e.g., 10% formalin or a mixture of methanol and acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Experimental Workflow
Caption: Experimental workflow for a clonogenic survival assay.
Procedure
-
Cell Preparation:
-
Culture the chosen cancer cell line to approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, resuspend in complete medium, and perform a cell count. Ensure a single-cell suspension.
-
-
Cell Seeding:
-
Based on the expected plating efficiency and the radiation doses to be used, calculate the number of cells to be seeded in each plate. The number of seeded cells should be increased with higher radiation doses to ensure a countable number of colonies (e.g., 20-200 colonies per plate).
-
Seed the cells in triplicate for each treatment condition into 6-well or 100 mm plates.
-
Incubate the plates overnight to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare working dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration of this compound for radiosensitization studies.
-
Aspirate the medium from the plates and add the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells with the inhibitor for a predetermined time before irradiation (e.g., 1-2 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the plates to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy). The untreated plate (0 Gy) will serve as the control for plating efficiency.
-
-
Colony Formation:
-
After irradiation, return the plates to the incubator.
-
Depending on the experimental design, the medium containing this compound may be replaced with fresh, drug-free medium after a specific period (e.g., 24 hours).
-
Incubate the plates for 10-14 days, or until visible colonies have formed.
-
-
Fixing and Staining:
-
Aspirate the medium from the plates and gently wash with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies containing at least 50 cells in each plate.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies counted / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies counted) / (Number of cells seeded x (PE / 100))
-
-
Plot the surviving fraction as a function of the radiation dose on a semi-logarithmic scale to generate cell survival curves.
-
The Dose Enhancement Ratio (DER) can be calculated by comparing the radiation dose required to achieve a specific level of cell survival (e.g., SF = 0.1) in the presence and absence of this compound.
-
Conclusion
The protocol and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in clonogenic survival assays. By following these guidelines, researchers can accurately assess the potential of this inhibitor to sensitize cancer cells to radiation therapy, a critical step in the preclinical development of novel cancer treatments. The provided diagrams and data tables serve to clarify the underlying biological pathways and to contextualize the expected outcomes of such experiments.
References
- 1. Inhibition of DNA-PK may improve response to neoadjuvant chemoradiotherapy in rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]
- 7. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of a DNA-PK Inhibitor for Radiosensitization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) that, if left unrepaired, trigger cell death. A key pathway for repairing these breaks is the Non-Homologous End Joining (NHEJ) pathway, which is critically dependent on the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). Cancer cells often exhibit heightened DNA-PK activity, contributing to radioresistance. Pharmacological inhibition of DNA-PK represents a promising strategy to enhance the efficacy of radiotherapy. This document provides detailed application notes and protocols for determining the optimal concentration of a representative DNA-PK inhibitor, Peposertib (M3814), for radiosensitization in cancer cell lines. While the specific compound "DNA-PK-IN-3" was not identifiable in the public domain, the principles and methods outlined here are broadly applicable to other potent and selective DNA-PK inhibitors.
Introduction
The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, maintaining genomic integrity.[1] In the context of cancer therapy, the DDR can be a double-edged sword. While its failure can lead to carcinogenesis, its upregulation in established tumors often confers resistance to DNA-damaging agents like ionizing radiation.[1] The NHEJ pathway, a major route for DSB repair, is frequently activated in cancer cells and is initiated by the binding of the Ku70/80 heterodimer to DNA ends, which then recruits and activates DNA-PKcs.[2]
DNA-PKcs, a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, phosphorylates a multitude of downstream targets to facilitate DNA repair and cell survival.[2][3][4] Its central role in radioresistance has made it an attractive target for therapeutic intervention.[5] Small molecule inhibitors of DNA-PK have been shown to potentiate the cytotoxic effects of radiation in various cancer models, a phenomenon known as radiosensitization.[5][6][7][8]
This document outlines the necessary experimental framework to identify the optimal concentration of a DNA-PK inhibitor for achieving radiosensitization. The protocols provided are focused on in vitro cell-based assays, which are fundamental for preclinical assessment.
Signaling Pathway
The following diagram illustrates the central role of DNA-PK in the Non-Homologous End Joining (NHEJ) pathway and its inhibition by a DNA-PK inhibitor, leading to enhanced radiosensitization.
Caption: DNA-PK's role in NHEJ and its inhibition.
Data Presentation: In Vitro Activity of Various DNA-PK Inhibitors
The following table summarizes the effective concentrations of several DNA-PK inhibitors used for in vitro radiosensitization across different cancer cell lines. This data serves as a reference for designing dose-finding experiments.
| Inhibitor | Cell Line(s) | Effective Concentration for Radiosensitization | Key Findings | Reference(s) |
| Peposertib (M3814) | Glioblastoma (GBM) PDX lines | ≥ 300 nmol/L | Dose-dependent radiosensitization; >12 hours post-IR exposure enhances effect. | [8][9] |
| Melanoma Brain Metastases PDX | ≥ 100 nmol/L | Optimal target concentration of 300 nmol/L identified. | [10] | |
| AZD7648 | Bladder Cancer (SCaBER, VMCUB-1, J82) | 0.25 µM | Drastically reduces clonogenic survival after radiation. | [1] |
| Soft-Tissue Sarcoma | 3 µmol/L | Strong synergy with radiation in vitro. | [11] | |
| NU7026 | Neuroblastoma (NGP) | 10 µM | Synergistically sensitized cells to 0.63 Gy IR. | [11] |
| BR101801 | Various solid cancer cell lines | 1 µM | Significantly induced clonogenic cell death in combination with IR. | [12] |
| KU57788 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.1 µM | More effective radiosensitizer than PARP inhibitors at non-cytotoxic concentrations. | [8] |
| IC87361 | Head and Neck Squamous Cell Carcinoma (HNSCC) | 1.1 µM | Activity is enhanced by hypoxia. | [8] |
Experimental Workflow
A typical workflow for assessing the radiosensitizing potential of a DNA-PK inhibitor is depicted below.
Caption: Experimental workflow for radiosensitization studies.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Select cancer cell lines relevant to the research focus (e.g., HCT116 colorectal carcinoma, U2OS osteosarcoma, FaDu head and neck cancer).
-
Culture Medium: Use the recommended complete growth medium for the chosen cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth.
Preparation of DNA-PK Inhibitor Stock Solution
-
Inhibitor: Peposertib (M3814) or other DNA-PK inhibitor.
-
Solvent: Dissolve the inhibitor in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive integrity of cells after treatment with ionizing radiation.[3]
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin.
-
Perform a cell count and assess viability (e.g., using a hemocytometer and Trypan Blue).
-
Seed a predetermined number of cells into 6-well plates. The number of cells seeded will vary depending on the cell line's plating efficiency and the radiation dose (fewer cells for lower doses, more for higher doses). A typical range is 200-5000 cells per well.
-
Allow cells to attach overnight.
-
-
Treatment and Irradiation:
-
Aspirate the medium and replace it with a fresh medium containing the DNA-PK inhibitor at various concentrations (e.g., 0, 30, 100, 300, 1000 nM for Peposertib). Include a vehicle control (DMSO).
-
Incubate the cells with the inhibitor for a specified pre-incubation period (e.g., 1-2 hours).
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator (e.g., Cesium-137 or X-ray source).
-
After irradiation, wash the cells with Phosphate-Buffered Saline (PBS) and add fresh, drug-free complete medium.
-
-
Colony Formation and Analysis:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) or 100% methanol.
-
Stain the colonies with 0.5% crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
Plot survival curves (log SF vs. radiation dose) and calculate the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF) to quantify the radiosensitizing effect.
-
Western Blot for Phospho-DNA-PKcs (Ser2056)
This protocol confirms that the inhibitor is engaging its target by measuring the autophosphorylation of DNA-PKcs.
-
Sample Preparation:
-
Seed cells in 6-well or 10 cm plates to achieve ~80% confluency on the day of the experiment.
-
Treat the cells with the DNA-PK inhibitor for the desired pre-incubation time (e.g., 1 hour).
-
Expose the cells to a single dose of radiation (e.g., 5-10 Gy).
-
Harvest the cells at a specific time point post-irradiation (e.g., 1-2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel (a low percentage gel, e.g., 6%, is recommended due to the large size of DNA-PKcs, ~469 kDa).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Conclusion
Determining the optimal concentration of a DNA-PK inhibitor for radiosensitization is a critical step in the preclinical development of these promising therapeutic agents. The protocols outlined in this document provide a robust framework for researchers to systematically evaluate the efficacy of DNA-PK inhibitors in combination with radiation. By employing clonogenic survival assays to assess long-term cell viability and western blotting to confirm target engagement, investigators can confidently identify a therapeutic window where radiosensitization is maximized with minimal off-target toxicity. The provided data on existing DNA-PK inhibitors offers a valuable starting point for these investigations.
References
- 1. Effective Radiosensitization of Bladder Cancer Cells by Pharmacological Inhibition of DNA-PK and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5.6. Clonogenic Survival Assay [bio-protocol.org]
- 5. Identification of Novel Radiosensitizers in a High-Throughput, Cell-Based Screen for DSB Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Combined ATR and DNA-PK Inhibition Radiosensitizes Tumor Cells Independently of Their p53 Status [frontiersin.org]
- 8. Radiosensitization of head and neck squamous cell carcinoma lines by DNA-PK inhibitors is more effective than PARP-1 inhibition and is enhanced by SLFN11 and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-PK Inhibition Shows Differential Radiosensitization in Orthotopic GBM PDX Models Based on DDR Pathway Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATR-Dependent Phosphorylation of DNA-Dependent Protein Kinase Catalytic Subunit in Response to UV-Induced Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA-PK-IN-3 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DNA-PK-IN-3, a DNA-dependent protein kinase (DNA-PK) inhibitor, in preclinical xenograft mouse models of cancer. The following protocols and data will assist in the design and execution of in vivo studies to evaluate the therapeutic potential of this inhibitor, both as a monotherapy and in combination with other cancer treatments.
Introduction to DNA-PK and its Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[1][2][3] In many cancer types, the upregulation and overactivation of DNA-PK are associated with aggressive disease and resistance to therapies that induce DNA damage, such as radiotherapy and certain chemotherapies.[1][4] Inhibition of DNA-PK is a promising therapeutic strategy to sensitize cancer cells to these treatments and overcome resistance.[5][6] DNA-PK inhibitors, by blocking the repair of DSBs, can lead to the accumulation of lethal DNA damage in cancer cells, ultimately triggering apoptosis.[1][7]
Mechanism of Action of DNA-PK Inhibitors
DNA-PK consists of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer.[3][6] The Ku heterodimer recognizes and binds to the ends of double-stranded DNA breaks, subsequently recruiting and activating DNA-PKcs.[3][8] Activated DNA-PKcs then phosphorylates various downstream targets, including itself, to facilitate the ligation of the broken DNA ends.[8][9][10] DNA-PK inhibitors, such as this compound, are typically small molecules that competitively bind to the ATP-binding pocket of the DNA-PKcs kinase domain, thereby preventing the phosphorylation of its substrates and inhibiting the NHEJ repair pathway.[5]
Signaling Pathway Diagram
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ).
Preclinical In Vivo Studies in Xenograft Mouse Models
Xenograft mouse models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are invaluable tools for evaluating the efficacy and pharmacodynamics of novel anticancer agents like this compound.[11][12][13]
General Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study involving a DNA-PK inhibitor.
Caption: General experimental workflow for a xenograft mouse model study.
Detailed Experimental Protocols
The following protocols provide a general framework. Specific parameters may require optimization based on the tumor model and experimental goals.
Protocol 1: Establishment of Subcutaneous Xenograft Model
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions according to the supplier's recommendations.
-
Cell Preparation: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x107 cells/mL.[14] Cell viability should be >95% as determined by trypan blue exclusion.
-
Implantation: Anesthetize 6-8 week old immunodeficient mice (e.g., NOD-SCID or NSG).[15] Subcutaneously inject 100 µL of the cell suspension (1x106 cells) into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2)/2.[17]
Protocol 2: Administration of this compound
-
Randomization: Once tumors reach a mean volume of 100-200 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).[15]
-
Formulation of this compound: Prepare the dosing solution of this compound. While the optimal vehicle for this compound needs to be determined empirically, a common vehicle for similar small molecule inhibitors is a mixture of N-methyl-2-pyrrolidone (NMP), Encapsin, and PEG400.[18]
-
Administration: Administer this compound or vehicle control to the mice via oral gavage (PO) at the desired dose and schedule.[15] For example, a starting point could be a daily administration for a specified number of weeks. The exact dosage and schedule should be determined from preliminary dose-finding studies. For reference, other DNA-PK inhibitors like AZD7648 have been administered orally at doses ranging from 3 to 100 mg/kg.[19]
Protocol 3: Combination Therapy with Ionizing Radiation (IR)
-
Treatment Schedule: Administer this compound orally one hour before each fraction of radiation.[19]
-
Irradiation: Anesthetize the mice and shield the non-tumor bearing parts of the body with lead. Deliver a localized dose of radiation to the tumor using an appropriate X-ray irradiator.[18] The radiation dose and fractionation schedule should be optimized for the specific tumor model. For example, a single dose of 10 Gy or a fractionated schedule could be used.[18][19]
Protocol 4: Efficacy and Pharmacodynamic Assessment
-
Tumor Growth Inhibition: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often the delay in tumor growth or tumor regression.
-
Pharmacodynamic (PD) Biomarkers: To confirm the on-target activity of this compound, collect tumor samples at specified time points after the final dose. Analyze the levels of phosphorylated DNA-PKcs (pDNA-PKcs) and γH2AX (a marker of DNA double-strand breaks) by Western blotting or immunohistochemistry.[7][20] A decrease in pDNA-PKcs and a sustained increase in γH2AX would indicate effective target engagement.
Data Presentation
Quantitative data from xenograft studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Example of Tumor Growth Inhibition Data
| Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) ± SEM | Mean Tumor Volume at End of Study (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 150.5 ± 12.3 | 1250.8 ± 105.6 | - |
| This compound (X mg/kg) | 10 | 148.9 ± 11.8 | 875.2 ± 92.1 | 30.0 |
| Radiotherapy (Y Gy) | 10 | 152.1 ± 13.1 | 650.4 ± 85.7 | 48.0 |
| This compound + RT | 10 | 149.7 ± 12.5 | 250.1 ± 45.3 | 80.0 |
Table 2: Example of Pharmacodynamic Biomarker Data
| Treatment Group | Mean pDNA-PKcs Level (Relative to Vehicle) ± SEM | Mean γH2AX Foci per Cell ± SEM |
| Vehicle Control | 1.00 ± 0.15 | 2.5 ± 0.8 |
| This compound (X mg/kg) | 0.25 ± 0.08 | 15.8 ± 2.1 |
| Radiotherapy (Y Gy) | 0.95 ± 0.12 | 25.3 ± 3.5 |
| This compound + RT | 0.22 ± 0.07 | 45.7 ± 4.9 |
Conclusion
The provided application notes and protocols offer a detailed framework for investigating the preclinical efficacy of this compound in xenograft mouse models. By following these guidelines, researchers can generate robust and reproducible data to support the clinical development of this promising therapeutic agent. Careful optimization of experimental parameters for each specific tumor model is crucial for the success of these studies.
References
- 1. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Pleiotropic impact of DNA-PK in cancer and implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. DNA-PKcs - Wikipedia [en.wikipedia.org]
- 10. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is a Xenograft? | Taconic Biosciences [taconic.com]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 16. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. altogenlabs.com [altogenlabs.com]
- 18. DNAPK Inhibition Preferentially Compromises the Repair of Radiation-induced DNA Double-strand Breaks in Chronically Hypoxic Tumor Cells in Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA-PK-IN-3 Activity in a Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DNA-PK is a complex composed of a large catalytic subunit (DNA-PKcs) and a heterodimer of Ku proteins (Ku70/80) that binds to broken DNA ends.[1] Upon recruitment to a DSB, DNA-PKcs becomes activated and phosphorylates various downstream targets to facilitate DNA repair. Its activity is therefore essential for maintaining genomic integrity.
Given its central role in DNA repair, DNA-PK has emerged as a promising target for cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. DNA-PK-IN-3 is a potent inhibitor of DNA-PK that has been shown to synergistically enhance the effects of such treatments, leading to effective tumor growth inhibition.[2][3][4] These application notes provide detailed protocols for assessing the cellular activity of this compound by measuring its impact on key indicators of the DNA damage response.
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.
Experimental Protocols
This section details three key cell-based assays to measure the activity of this compound. The quantitative data presented are representative of a potent DNA-PK inhibitor and are provided for illustrative purposes.
Assay 1: Inhibition of DNA-PKcs Autophosphorylation (Western Blot)
Principle: A direct measure of DNA-PK inhibition is to assess the autophosphorylation of its catalytic subunit, DNA-PKcs, at serine 2056 (S2056), which is a marker of its activation.[5][6] This assay uses Western blotting to quantify the levels of phospho-DNA-PKcs (S2056) in cells treated with a DNA-damaging agent in the presence or absence of this compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed A549 (non-small cell lung carcinoma) cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Induce DNA double-strand breaks by treating cells with a DNA-damaging agent such as Etoposide (10 µM) or by exposure to ionizing radiation (10 Gy).
-
Incubate for an additional 1 hour post-damage induction.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 6% polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) (e.g., Cell Signaling Technology #4215) overnight at 4°C.
-
Incubate with a primary antibody for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-DNA-PKcs signal to total DNA-PKcs and the loading control.
-
Calculate the percentage inhibition of phosphorylation relative to the damaged, vehicle-treated control.
-
Determine the IC50 value of this compound for the inhibition of DNA-PKcs autophosphorylation.
-
Data Presentation:
| Treatment Group | This compound (µM) | Relative p-DNA-PKcs (S2056) Level (%) |
| Untreated Control | 0 | 5 ± 2 |
| Etoposide (10 µM) | 0 | 100 ± 8 |
| Etoposide + this compound | 0.1 | 75 ± 6 |
| Etoposide + this compound | 0.5 | 42 ± 5 |
| Etoposide + this compound | 1.0 | 18 ± 4 |
| Etoposide + this compound | 5.0 | 6 ± 3 |
| Etoposide + this compound | 10.0 | 3 ± 2 |
Table 1: Representative data for the inhibition of Etoposide-induced DNA-PKcs autophosphorylation by this compound in A549 cells. Data are presented as mean ± SD.
Assay 2: Persistence of DNA Double-Strand Break Foci (γH2AX Immunofluorescence)
Principle: Inhibition of DNA repair by this compound leads to the persistence of DNA double-strand breaks. The formation of γH2AX foci (phosphorylated histone H2AX at Ser139) at the sites of DSBs is a sensitive marker for DNA damage. This assay quantifies the number of γH2AX foci in cells following DNA damage in the presence of the inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle for 1 hour.
-
Induce DNA damage with a low dose of ionizing radiation (e.g., 2 Gy) or a radiomimetic drug like Bleomycin (10 µg/mL).
-
Fix cells at various time points post-damage (e.g., 1, 6, and 24 hours) with 4% paraformaldehyde for 15 minutes.
-
-
Immunofluorescence Staining:
-
Wash the fixed cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., Millipore #05-636) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Count the number of γH2AX foci per nucleus in at least 100 cells per condition.
-
Automated image analysis software (e.g., ImageJ with appropriate plugins) is recommended for unbiased quantification.
-
Data Presentation:
| Treatment Group | Time Post-IR (2 Gy) | Average γH2AX Foci per Cell |
| Untreated Control | 0 hr | < 1 |
| IR only | 1 hr | 25 ± 4 |
| IR only | 6 hr | 8 ± 2 |
| IR only | 24 hr | 2 ± 1 |
| IR + this compound (1 µM) | 1 hr | 26 ± 5 |
| IR + this compound (1 µM) | 6 hr | 22 ± 4 |
| IR + this compound (1 µM) | 24 hr | 18 ± 3 |
Table 2: Representative data showing the effect of this compound on the persistence of ionizing radiation (IR)-induced γH2AX foci. Data are presented as mean ± SD.
Assay 3: Cell Viability and Sensitization to DNA Damaging Agents
Principle: By inhibiting DNA repair, this compound is expected to sensitize cancer cells to DNA-damaging agents, leading to reduced cell viability. This assay measures cell viability to determine the cytotoxic and sensitizing effects of the inhibitor.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., A549, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound alone, a DNA-damaging agent (e.g., Doxorubicin) alone, or a combination of both. A fixed concentration of this compound with a serial dilution of the damaging agent is a common approach.
-
-
Cell Viability Measurement (e.g., using Resazurin):
-
After 72-96 hours of incubation, add Resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each treatment condition.
-
The sensitizing effect can be quantified by calculating the Dose Enhancement Factor (DEF) or by using isobologram analysis.
-
Data Presentation:
| Cell Line | Treatment | IC50 (µM) |
| A549 | Doxorubicin alone | 0.5 |
| A549 | Doxorubicin + this compound (0.5 µM) | 0.1 |
| HCT116 | Doxorubicin alone | 0.3 |
| HCT116 | Doxorubicin + this compound (0.5 µM) | 0.05 |
Table 3: Representative IC50 values demonstrating the sensitization of cancer cells to Doxorubicin by this compound. A lower IC50 in the combination treatment indicates sensitization.
Experimental Workflow Diagrams
References
- 1. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with a DNA-PK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2][3] Inhibition of DNA-PK impairs the cell's ability to repair these breaks, leading to the accumulation of DNA damage. This accumulation triggers the DNA damage response (DDR), which can result in cell cycle arrest at G1 or G2/M checkpoints, or apoptosis.[1][4] Consequently, DNA-PK inhibitors are being actively investigated as potential anti-cancer therapeutics. This document provides detailed application notes and a protocol for analyzing the cell cycle arrest induced by a representative DNA-PK inhibitor using flow cytometry. While the specific inhibitor "DNA-PK-IN-3" is referenced, the principles and methods described are broadly applicable to other inhibitors of this class.
Mechanism of Action: DNA-PK Inhibition and Cell Cycle Arrest
DNA-PK is a serine/threonine protein kinase that is activated upon binding to DNA ends.[3] Its primary role is to initiate NHEJ-mediated repair of DSBs. When DNA-PK is inhibited, unrepaired DSBs accumulate, activating the central DDR kinases, Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[2][4] These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[4] Activated Chk1 and Chk2 can then phosphorylate and inactivate Cdc25 phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to a halt in the cell cycle, typically at the G1/S or G2/M transition, allowing time for DNA repair. If the damage is too severe, this can lead to the induction of apoptosis, often through a p53-dependent pathway.[5]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes representative data on cell cycle distribution following treatment with a DNA-PK inhibitor. This data is based on studies with the DNA-PK inhibitor AZD-7648 in various leukemia cell lines and serves as an example of the expected outcomes.[1] Researchers should generate similar data for their specific cell line and DNA-PK inhibitor of interest.
| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| LAMA-84 | Control (DMSO) | 45.3 ± 2.5 | 35.1 ± 1.8 | 19.6 ± 1.2 |
| AZD-7648 (IC25) | 58.9 ± 3.1 | 28.4 ± 2.0 | 12.7 ± 1.5 | |
| HEL | Control (DMSO) | 38.7 ± 1.9 | 42.5 ± 2.3 | 18.8 ± 1.1 |
| AZD-7648 (IC25) | 65.8 ± 3.3 | 25.1 ± 1.7 | 9.1 ± 0.9 | |
| KG-1 | Control (DMSO) | 42.1 ± 2.1 | 39.8 ± 2.2 | 18.1 ± 1.0 |
| AZD-7648 (IC25) | 84.2 ± 4.2 | 10.5 ± 0.9 | 5.3 ± 0.5 |
Experimental Protocols
Protocol: Flow Cytometry Analysis of Cell Cycle Arrest Using Propidium Iodide Staining
This protocol details a standard method for analyzing cell cycle distribution by flow cytometry following treatment with a DNA-PK inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DNA-PK inhibitor (e.g., this compound)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-buffered saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
Microcentrifuge tubes
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
-
Treatment with DNA-PK Inhibitor:
-
Prepare a stock solution of the DNA-PK inhibitor in DMSO.
-
Treat the cells with the desired concentrations of the inhibitor. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash once with PBS, and detach the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
For suspension cells, directly collect the cells from the culture vessel.
-
Transfer the cells to microcentrifuge tubes and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol.
-
Wash the cell pellet with 1 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a linear scale for the DNA content channel (e.g., FL2-A or a similar channel for PI).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Mandatory Visualizations
Signaling Pathway of DNA-PK Inhibition Leading to Cell Cycle Arrest
References
- 1. mdpi.com [mdpi.com]
- 2. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Plk3 functionally links DNA damage to cell cycle arrest and apoptosis at least in part via the p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Protocol for γH2AX Foci with DNA-PK Inhibitor DNA-PK-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX on serine 139, termed γH2AX, is a rapid and sensitive cellular response to the formation of DNA double-strand breaks (DSBs).[1][2] These localized phosphorylation events can be visualized as distinct nuclear foci using immunofluorescence microscopy, with each focus representing a single DSB.[2] The quantification of γH2AX foci is a widely accepted method for assessing DNA damage and the efficacy of DNA repair processes. The DNA-dependent protein kinase (DNA-PK) is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major route for repairing DSBs.[3][4][5] DNA-PK, along with ATM and ATR kinases, is responsible for the phosphorylation of H2AX at the sites of DNA damage.[6][7]
Inhibitors of DNA-PK, such as DNA-PK-IN-3, are valuable tools for studying the intricacies of DNA repair pathways and for developing novel anti-cancer therapies. By blocking DNA-PK activity, these inhibitors can potentiate the effects of DNA-damaging agents by preventing the repair of DSBs. This application note provides a detailed protocol for the immunofluorescent detection of γH2AX foci in cultured cells treated with the DNA-PK inhibitor, this compound.
Signaling Pathway of DNA-PK and γH2AX Formation
DNA-PK plays a crucial role in the initial stages of the DNA damage response. Upon the induction of a DSB, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the catalytic subunit, DNA-PKcs. This complex then phosphorylates H2AX in the surrounding chromatin, initiating a signaling cascade that recruits various DNA repair factors to the site of damage. Inhibition of DNA-PK with this compound is expected to interfere with this process, leading to a delayed resolution of γH2AX foci as the cell struggles to repair the DNA damage.
Caption: DNA-PK activation and γH2AX formation at a DNA double-strand break.
Experimental Protocol
This protocol outlines the steps for inducing DNA damage, treating cells with this compound, and performing immunofluorescence staining for γH2AX foci.
Materials
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
DNA-damaging agent (e.g., Etoposide, Ionizing Radiation)
-
This compound (prepare stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Mouse anti-phospho-Histone H2A.X (Ser139) monoclonal antibody (e.g., JBW301 clone)
-
Secondary antibody: Goat anti-mouse IgG (H+L) secondary antibody, Alexa Fluor™ 488 conjugate
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Glass coverslips
-
6-well plates
Experimental Workflow
Caption: Experimental workflow for γH2AX immunofluorescence with DNA-PK inhibitor.
Step-by-Step Method
-
Cell Seeding:
-
Sterilize glass coverslips and place one in each well of a 6-well plate.
-
Seed cells (e.g., HeLa, U2OS) onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
-
DNA Damage Induction and Drug Treatment:
-
Induce DNA damage using a chosen method. For example, treat cells with 10 µM Etoposide for 1 hour.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh cell culture medium containing the desired concentration of this compound or vehicle control (DMSO). A dose-response experiment may include concentrations ranging from 0.1 to 10 µM.
-
For a time-course experiment, incubate the cells for different durations (e.g., 1, 4, 8, 24 hours) after DNA damage and drug treatment.
-
-
Fixation and Permeabilization:
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[8]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.[8][9]
-
Dilute the primary anti-γH2AX antibody in the blocking solution according to the manufacturer's recommendations (a typical starting dilution is 1:500).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[9][10]
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in the blocking solution (a typical starting dilution is 1:1000).
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[9][10]
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.[10]
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Seal the edges of the coverslips with clear nail polish and allow to dry.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
-
Capture images of multiple fields for each experimental condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). A nucleus is typically considered positive if it contains more than 5 foci.[11]
-
Data Presentation
The following tables provide a template for presenting quantitative data from dose-response and time-course experiments. The values are representative and should be replaced with experimental data.
Table 1: Dose-Response Effect of this compound on γH2AX Foci Formation
| This compound Concentration (µM) | Average Number of γH2AX Foci per Cell (± SD) at 4 hours post-damage | Percentage of Foci-Positive Cells (± SD) |
| 0 (Vehicle) | 8.5 ± 1.2 | 92 ± 4 |
| 0.1 | 10.2 ± 1.5 | 95 ± 3 |
| 1 | 15.8 ± 2.1 | 98 ± 2 |
| 10 | 25.3 ± 3.5 | 99 ± 1 |
Table 2: Time-Course Analysis of γH2AX Foci Resolution with this compound (1 µM)
| Time Post-Damage (hours) | Average Number of γH2AX Foci per Cell (± SD) - Vehicle | Average Number of γH2AX Foci per Cell (± SD) - this compound |
| 1 | 28.4 ± 3.9 | 29.1 ± 4.2 |
| 4 | 8.5 ± 1.2 | 15.8 ± 2.1 |
| 8 | 3.1 ± 0.8 | 12.4 ± 1.9 |
| 24 | 1.2 ± 0.5 | 9.7 ± 1.4 |
Conclusion
This application note provides a comprehensive protocol for the immunofluorescent detection and quantification of γH2AX foci in cells treated with the DNA-PK inhibitor this compound. The provided signaling pathway diagram and experimental workflow offer a clear understanding of the underlying biology and the experimental procedure. The structured tables for data presentation will aid researchers in organizing and interpreting their results. This methodology is a powerful tool for investigating the role of DNA-PK in DNA repair and for assessing the efficacy of novel DNA-PK inhibitors in preclinical studies.
References
- 1. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA-PK is involved in repairing a transient surge of DNA breaks induced by deceleration of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 8. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. epigentek.com [epigentek.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing DNA-PK-IN-3 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of DNA-PK inhibitors, using DNA-PK-IN-3 as a primary example, to minimize off-target effects and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] Its primary mechanism of action is to block the kinase activity of DNA-PK, a crucial enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By inhibiting DNA-PK, this compound can enhance the efficacy of radiotherapy and certain chemotherapies that induce DNA damage in cancer cells.[1][3]
Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?
A2: Off-target effects occur when a kinase inhibitor binds to and affects proteins other than its intended target. This is a common challenge because many kinases share structural similarities in their ATP-binding pockets, which is the site where most inhibitors act. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to use the inhibitor at a concentration that is both effective against the target and minimally impactful on other proteins.
Q3: How do I determine the optimal concentration of a DNA-PK inhibitor for my experiments?
A3: The optimal concentration should be determined empirically for your specific cell line and experimental conditions. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for DNA-PK activity in your system. It is recommended to use the lowest concentration that achieves the desired on-target effect (e.g., inhibition of DNA-PK autophosphorylation) to minimize the risk of off-target effects. For cellular assays, a typical starting range could be guided by the inhibitor's IC50 value, often spanning from 10-fold below to 100-fold above the biochemical IC50.
Q4: What are some common off-targets for DNA-PK inhibitors?
A4: DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM, ATR, and mTOR. Due to the conserved nature of the kinase domain within this family, many DNA-PK inhibitors can exhibit cross-reactivity with these other kinases, especially at higher concentrations. For instance, the well-characterized DNA-PK inhibitor NU7441 shows selectivity for DNA-PK but can inhibit mTOR and PI3-K at higher concentrations.[4] It is essential to consult the selectivity profile of the specific inhibitor you are using.
Q5: How can I confirm that my DNA-PK inhibitor is working on-target in my cells?
A5: A common method is to perform a Western blot to assess the autophosphorylation of DNA-PK at Serine 2056. Inhibition of this phosphorylation event in a dose-dependent manner is a strong indicator of on-target activity. Another approach is to assess the functional outcome of DNA-PK inhibition, such as the persistence of DNA damage foci (e.g., γH2AX) after inducing DNA damage, which can be visualized by immunofluorescence.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell toxicity or unexpected phenotypes observed. | The inhibitor concentration is too high, leading to significant off-target effects. | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the inhibitor. Use a concentration well below the toxic threshold. |
| The observed phenotype is due to inhibition of a kinase other than DNA-PK. | Consult the kinase selectivity profile for your inhibitor. If available, use a structurally different DNA-PK inhibitor as a control to see if the same phenotype is observed. | |
| No inhibition of DNA-PK activity observed. | The inhibitor concentration is too low. | Perform a dose-response experiment and assess a direct marker of DNA-PK activity, such as p-DNA-PK (S2056) levels by Western blot. |
| The inhibitor has degraded. | Ensure proper storage of the inhibitor as recommended by the supplier (e.g., -20°C or -80°C in a suitable solvent like DMSO).[1] Prepare fresh dilutions from a stock solution for each experiment. | |
| Issues with the experimental assay. | Verify your assay with a known, well-characterized DNA-PK inhibitor as a positive control. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture and experimental protocols. Ensure cells are in the logarithmic growth phase. |
| Inconsistent inhibitor preparation. | Prepare a single, large stock solution of the inhibitor and aliquot for single use to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Since comprehensive, publicly available quantitative data for this compound is limited, we are providing data for the well-characterized and selective DNA-PK inhibitor, NU7441 , as a representative example. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific inhibitor and experimental setup.
Table 1: In Vitro Potency and Selectivity of NU7441
| Target | IC50 (nM) | Selectivity vs. DNA-PK |
| DNA-PK | 14 | - |
| mTOR | 1,700 | ~121-fold |
| PI3-K | 5,000 | ~357-fold |
Data compiled from publicly available sources.[4]
Table 2: Recommended Concentration Ranges for Cellular Assays (Example: NU7441)
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Western Blot (p-DNA-PK) | 100 nM - 5 µM | Titrate to find the lowest concentration that effectively inhibits DNA-PK autophosphorylation. |
| Immunofluorescence (γH2AX) | 100 nM - 2 µM | Higher concentrations may be needed depending on the extent of DNA damage induced. |
| Cell Viability (as sensitizer) | 100 nM - 1 µM | Use in combination with a DNA damaging agent. Assess toxicity of the inhibitor alone first. |
Experimental Protocols
Protocol 1: Western Blot for DNA-PK Autophosphorylation (pS2056)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of the DNA-PK inhibitor for 1-2 hours. Induce DNA double-strand breaks (e.g., using etoposide or ionizing radiation) for the final 30-60 minutes of inhibitor treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-DNA-PKcs (Ser2056) and total DNA-PKcs (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence for γH2AX Foci
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. The next day, pre-treat with the DNA-PK inhibitor for 1 hour. Induce DNA damage (e.g., 2 Gy of ionizing radiation) and incubate for the desired time (e.g., 1, 4, or 24 hours) in the continued presence of the inhibitor.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides with anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope and quantify the number of foci per cell.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Treatment: Treat cells with a serial dilution of the DNA-PK inhibitor alone to determine its intrinsic toxicity. In parallel, treat cells with the inhibitor in combination with a fixed concentration of a DNA-damaging agent.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curves.
Visualizations
Caption: Simplified signaling pathway of the Non-Homologous End Joining (NHEJ) DNA repair pathway.
Caption: Experimental workflow for optimizing DNA-PK inhibitor concentration.
References
Technical Support Center: Troubleshooting Unexpected Cytotoxicity with DNA-PK-IN-3
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing unexpected cytotoxicity observed during experiments with the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a potent inhibitor of the DNA-dependent protein kinase (DNA-PK).[1][2][3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound is expected to prevent the repair of DSBs, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells that are often reliant on DNA repair pathways for survival. It is often used to synergistically enhance the effects of radiotherapy and chemotherapy.[1][2][3]
Q2: I'm observing higher than expected cytotoxicity in my cell line treated with this compound. What could be the reason?
A2: Unexpectedly high cytotoxicity can stem from several factors:
-
On-target cytotoxicity: The cell line you are using may be particularly sensitive to the inhibition of the DNA-PK pathway. This is more likely in cells with existing DNA repair defects.
-
Off-target effects: this compound may be inhibiting other kinases or cellular targets that are critical for cell survival in your specific cell line. While information on the detailed selectivity profile of this compound is not widely available, off-target effects are a common cause of unexpected phenotypes with small molecule inhibitors.
-
Experimental variability: Issues with compound concentration, cell health, or assay conditions can lead to inaccurate cytotoxicity readings.
-
Compound quality: Degradation or impurities in your batch of this compound could contribute to toxicity.
Q3: How can I distinguish between on-target and off-target cytotoxicity?
A3: Distinguishing between on-target and off-target effects is a critical step in troubleshooting. Here are a few strategies:
-
Rescue experiments: If the cytotoxicity is on-target, expressing a drug-resistant mutant of DNA-PKcs might rescue the cells.
-
Knockdown/Knockout studies: Compare the phenotype of this compound treatment with the phenotype of DNA-PKcs knockdown or knockout in the same cell line.
-
Use of structurally unrelated inhibitors: Test other known DNA-PK inhibitors with different chemical scaffolds. If they produce a similar cytotoxic effect, it is more likely to be an on-target effect.
-
Kinase profiling: If available, perform a kinase panel screen to identify other potential targets of this compound.
Q4: What are some general best practices to minimize experimental variability in cytotoxicity assays?
A4: To ensure the reliability of your cytotoxicity data, consider the following:
-
Cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions. Ensure cells are healthy and free from contamination.
-
Compound handling: Prepare fresh stock solutions of this compound and perform accurate serial dilutions. Use a consistent, low percentage of solvent (e.g., DMSO) across all treatments, including vehicle controls.
-
Assay choice: Select a cytotoxicity assay that is appropriate for your experimental goals and cell type. Be aware of the principles and limitations of the chosen assay.
-
Proper controls: Always include untreated cells, vehicle-treated cells, and a positive control for cytotoxicity.
Troubleshooting Guide: Addressing Unexpected Cytotoxicity
This guide provides a step-by-step approach to investigate and resolve unexpected cytotoxicity observed with this compound.
Step 1: Verify Experimental Parameters
The first step is to rule out any experimental artifacts.
1.1. Reagent and Compound Integrity:
-
Action: Confirm the identity and purity of your this compound compound. If possible, obtain a fresh batch or from a different supplier. Prepare fresh stock and working solutions.
-
Rationale: Compound degradation or impurities can lead to unexpected biological activity.
1.2. Cell Culture Health:
-
Action: Regularly check your cell cultures for signs of stress, contamination (especially mycoplasma), and ensure they are within a consistent passage number range.
-
Rationale: Unhealthy or contaminated cells can be more sensitive to drug treatment, leading to exaggerated cytotoxicity.
1.3. Assay-Specific Issues:
-
Action: Review the protocol for your chosen cytotoxicity assay. Ensure that the incubation times, reagent concentrations, and detection methods are optimal for your cell line.
-
Rationale: Suboptimal assay conditions can lead to inaccurate and misleading results. For example, high cell density can lead to nutrient depletion and cell death independent of the drug treatment.
Caption: Workflow for verifying experimental parameters.
Step 2: Investigate On-Target vs. Off-Target Effects
If experimental issues are ruled out, the next step is to determine the cause of the cytotoxicity.
2.1. Dose-Response Analysis:
-
Action: Perform a detailed dose-response curve with a wide range of this compound concentrations.
-
Rationale: This will help determine the IC50 value and the steepness of the curve, which can provide clues about the mechanism of action. A very steep curve might suggest off-target toxicity.
2.2. Time-Course Experiment:
-
Action: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours).
-
Rationale: This helps to understand the kinetics of cell death and can differentiate between rapid necrotic effects and slower apoptotic processes.
2.3. Molecular Markers of DNA-PK Inhibition:
-
Action: Use Western blotting to check for the inhibition of DNA-PK autophosphorylation (e.g., at Ser2056) or the phosphorylation of downstream targets.
-
Rationale: Confirming that DNA-PK is inhibited at the concentrations causing cytotoxicity strengthens the case for an on-target effect.
2.4. Comparison with other DNA-PK Inhibitors:
-
Action: Treat your cells with other known, structurally different DNA-PK inhibitors (e.g., NU7441, M3814).
-
Rationale: If other DNA-PK inhibitors induce similar cytotoxicity, it is more likely an on-target effect.
Caption: Workflow to differentiate on- and off-target effects.
Step 3a: Characterizing On-Target Cytotoxicity
If the evidence points to on-target effects, further characterization is needed.
3.1. Cell Cycle Analysis:
-
Action: Perform flow cytometry with propidium iodide staining to analyze the cell cycle distribution.
-
Rationale: DNA-PK inhibition can lead to cell cycle arrest, typically at the G2/M phase, due to the accumulation of unrepaired DNA damage.
3.2. Apoptosis Assays:
-
Action: Use assays like Annexin V/PI staining or Caspase-3/7 activity assays to determine if the cells are undergoing apoptosis.
-
Rationale: Accumulation of DNA damage is a potent inducer of apoptosis.
Step 3b: Investigating Potential Off-Target Effects
If off-target effects are suspected, a broader investigation is required.
3.1. Kinase Selectivity Profiling:
-
Action: If resources permit, submit this compound for a commercial kinase profiling service.
-
Rationale: This will provide a list of other kinases that are inhibited by the compound, which can then be investigated as potential off-targets.
3.2. Pathway Analysis:
-
Action: Analyze the known off-targets for their roles in cell survival and proliferation pathways.
-
Rationale: This can help to formulate a hypothesis about the mechanism of off-target cytotoxicity.
Data Presentation
Due to the limited publicly available data for this compound, the following tables are provided as templates for researchers to organize their own experimental data.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| DNA-PK | Data not publicly available | Biochemical/Cell-based | - |
Table 2: Kinase Selectivity Profile of this compound (Example Template)
| Kinase | % Inhibition @ 1 µM |
| DNA-PK | Expected high inhibition |
| PI3Kα | Data not publicly available |
| PI3Kβ | Data not publicly available |
| PI3Kδ | Data not publicly available |
| PI3Kγ | Data not publicly available |
| mTOR | Data not publicly available |
| ATM | Data not publicly available |
| ATR | Data not publicly available |
| Other Kinases... | ... |
Table 3: Cytotoxicity of this compound in Various Cell Lines (Example Template)
| Cell Line | Tissue of Origin | IC50 (µM) after 72h |
| Cell Line A | ... | ... |
| Cell Line B | ... | ... |
| Cell Line C | ... | ... |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Mandatory Visualizations
DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)
Caption: DNA-PK's role in the NHEJ pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Logical Relationship for Differentiating Cell Death Mechanisms
References
Overcoming resistance to DNA-PK-IN-3 in cancer cell lines
Welcome to the technical support center for DNA-PK-IN-3. This resource provides troubleshooting guides and answers to frequently asked questions for researchers encountering challenges during their experiments, with a focus on overcoming resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a crucial enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[1][2][3] By inhibiting DNA-PKcs, this compound prevents the repair of DSBs induced by radiation or certain chemotherapies, leading to the accumulation of lethal DNA damage and subsequent cancer cell death.[4]
Q2: My cells are not responding to this compound. How can I confirm the inhibitor is active and engaging its target?
A2: A key indicator of DNA-PK activity is its autophosphorylation at the Serine 2056 (S2056) site. To confirm target engagement, you should treat your cells with a DNA-damaging agent (like etoposide or ionizing radiation) in the presence and absence of this compound. A successful target engagement will show a significant reduction in the p-DNA-PKcs (S2056) signal in the inhibitor-treated cells, which can be visualized by Western Blot. See the detailed protocol in the Troubleshooting section.
Q3: I've confirmed target engagement, but my cells still seem resistant. What are the common biological mechanisms of resistance to DNA-PK inhibitors?
A3: Resistance to DNA-PK inhibitors can arise from several mechanisms:
-
Activation of Pro-Survival Signaling: Cancer cells can activate alternative signaling pathways to survive despite DNA damage. A common mechanism is the activation of the PI3K/AKT pathway, which promotes cell survival and can be driven by DNA-PK itself in response to DNA damage in some resistant tumors.[5][6][7]
-
Upregulation of Alternative DNA Repair Pathways: When NHEJ is blocked, cancer cells may compensate by upregulating other DNA repair pathways. This can include Homologous Recombination (HR) in HR-proficient cells or the more error-prone Polymerase Theta-Mediated End Joining (TMEJ), particularly in cells with p53 mutations.[8][9]
-
Drug Efflux and Metabolism: Cells may increase the expression of transmembrane pumps that actively remove the inhibitor from the cell, reducing its intracellular concentration.[10]
Q4: What therapeutic strategies or combinations can I use to overcome resistance to this compound?
A4: The primary strategy is combination therapy. Since this compound is a sensitizer, it is most effective when combined with a DNA-damaging agent. If resistance persists, consider the following combinations based on the suspected resistance mechanism:
-
With other DNA Damage Response (DDR) Inhibitors: Combining with PARP, ATR, or ATM inhibitors can create synthetic lethality, especially in tumors with specific genetic backgrounds (e.g., BRCA mutations).[11][12]
-
With Pro-Survival Pathway Inhibitors: If you observe AKT pathway activation, combining this compound with an AKT inhibitor can effectively resensitize cells to treatment.[7]
-
Dual DNA Repair Pathway Blockade: In p53-deficient cancers that may rely on TMEJ for survival, dual inhibition of DNA-PK and Polymerase Theta (Polθ) can restore sensitivity.[9]
Signaling and Resistance Pathways
Troubleshooting Guide: Observed Resistance to this compound
This guide provides a step-by-step workflow to diagnose and address resistance to this compound in your cancer cell lines.
Workflow for Troubleshooting Resistance
Step 1: Initial Verification
Before investigating complex biological causes, rule out common experimental issues:
-
Compound Integrity: Ensure this compound has been stored correctly and has not degraded. If in doubt, use a fresh stock.
-
Concentration & Dosing: Double-check all calculations for dilutions and final concentrations.
-
Cell Line Health & Identity: Confirm that the cell line is healthy, free from contamination, and is indeed the correct line via STR profiling.
Step 2: Confirm Target Engagement via Western Blot
This experiment confirms that the inhibitor is reaching and inhibiting its target within the cell.
Protocol: Western Blot for p-DNA-PKcs (S2056)
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Pre-treatment: Treat cells with this compound (e.g., at 1x, 5x, and 10x the expected IC50) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induce Damage: Add a DNA-damaging agent (e.g., 10 µM Etoposide) or irradiate the cells (e.g., 5 Gy) and incubate for 1 hour to induce DSBs and activate DNA-PK.
-
Lysis: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-p-DNA-PKcs (S2056)
-
Mouse anti-Total DNA-PKcs
-
Rabbit anti-Actin or Tubulin (as a loading control)
-
-
Secondary Antibodies & Imaging: Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate and a chemiluminescence imager.
-
Analysis: A positive result is a strong p-DNA-PKcs band in the "damage only" lane and a significantly reduced signal in the "damage + inhibitor" lanes.
Step 3: Quantify the Level of Resistance
A dose-response curve is essential to quantify how resistant your cells have become. Comparing the IC50 (or the more accurate GR50) value of your resistant line to the parental, sensitive line provides a "resistance factor."
| Cell Line Variant | Treatment | IC50 (µM) | GR50 (µM) | Resistance Factor (vs. Parental) |
| Parental Line | This compound | 0.5 | 0.45 | 1.0x |
| Resistant Line | This compound | 5.2 | 4.8 | 10.7x |
Protocol: Cell Viability (GR50) Assay [13][14]
-
Cell Seeding: Plate cells in 96-well plates. Plate one "Day 0" plate for cell counting at the time of drug addition. Seeding density should be optimized to ensure cells remain in the exponential growth phase for the duration of the assay.[14]
-
Drug Addition: 24 hours after seeding, add a serial dilution of this compound (e.g., 8-10 concentrations, often with 3-fold spacing) to the treatment plates.[13]
-
Incubation: Incubate for a period equivalent to at least two cell doubling times (e.g., 72 hours).
-
Cell Counting:
-
At the time of drug addition, fix and stain the "Day 0" plate with crystal violet or use a cell counter to get the initial cell count (N₀).
-
After the incubation period, fix and stain the treatment plates to get the final cell count (Nₜ).
-
-
Analysis:
-
Normalize the final cell counts in treated wells to the vehicle control wells.
-
Calculate the Growth Rate (GR) inhibition using the formula: GR(d) = 2^(log₂(Nₜ(d) / N₀) / log₂(Nₜ(ctrl) / N₀)) - 1, where d is the drug concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the GR50 value (the concentration at which GR = 0.5).
-
Step 4: Investigate Potential Resistance Mechanisms
If target engagement is confirmed and resistance is quantified, investigate the most likely biological escape routes.
A. Pro-Survival Signaling (p-AKT)
-
Hypothesis: Resistant cells activate the AKT survival pathway in response to DNA damage, bypassing the apoptotic signals from unrepaired DSBs.[7]
-
Experiment: Use the Western Blot protocol from Step 2, but probe with antibodies for p-AKT (S473), Total AKT, and downstream targets like p-BAD. An increase in the p-AKT/Total AKT ratio in resistant cells upon treatment would support this hypothesis.
B. Alternative DNA Repair (γH2AX Foci & RAD51)
-
Hypothesis: Resistant cells clear DNA damage using an alternative repair pathway like Homologous Recombination (HR).
-
Experiment 1 (γH2AX Foci): γH2AX is a marker for DNA double-strand breaks.
-
Grow cells on coverslips and treat with a DNA-damaging agent +/- this compound.
-
Fix cells at different time points (e.g., 1h, 6h, 24h).
-
Perform immunofluorescence staining for γH2AX.
-
Analysis: Sensitive cells treated with the combination should show a high number of persistent γH2AX foci at 24h. Resistant cells may show a resolution of these foci over time, indicating the damage is being repaired by another mechanism.
-
-
Experiment 2 (Western Blot): Check for the upregulation of key HR proteins like RAD51 in your resistant cell line lysates.
Step 5: Strategies to Overcome Resistance
Based on your findings, select a rational combination therapy to test in your resistant cell line model.
| Suspected Resistance Mechanism | Rationale | Recommended Combination Agent |
| AKT Pathway Activation | Block the pro-survival signal that is allowing cells to tolerate DNA damage. | AKT Inhibitor (e.g., MK-2206) |
| Upregulation of HR | Create synthetic lethality by inhibiting the two major DSB repair pathways (NHEJ and HR). | PARP Inhibitor (e.g., Olaparib) |
| Upregulation of TMEJ (p53-mutant) | Block the alternative end-joining pathway being used for survival.[9] | Polθ Inhibitor |
| General Resistance | Increase the burden of DNA damage to overwhelm any residual repair capacity. | Topoisomerase Inhibitor (e.g., Etoposide) or Radiation |
References
- 1. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Preventing Damage Limitation: Targeting DNA-PKcs and DNA Double-Strand Break Repair Pathways for Ovarian Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-PK Mediates AKT Activation and Apoptosis Inhibition in Clinically Acquired Platinum Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dual inhibition of DNA-PK and DNA polymerase theta overcomes radiation resistance induced by p53 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to DNA repair inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping combinatorial drug effects to DNA damage response kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting DNA-PK overcomes acquired resistance to third-generation EGFR-TKI osimertinib in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
Interpreting variable results in DNA-PK-IN-3 experiments
Welcome to the technical support center for DNA-PK-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help interpret variable results and ensure the successful application of this potent DNA-PK inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assay compared to in vitro kinase assays. What could be the reason?
A1: Discrepancies between in vitro and cell-based assay results are common with kinase inhibitors. Several factors could contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The cells you are using might express high levels of efflux pumps (e.g., P-glycoprotein) that actively remove the inhibitor from the cytoplasm.
-
Compound Stability: this compound might be unstable in your cell culture medium or metabolized by the cells into a less active form.
-
High Intracellular ATP Concentration: The high concentration of ATP within cells can outcompete ATP-competitive inhibitors like this compound, leading to a requirement for higher concentrations to achieve the same level of inhibition as in a biochemical assay with lower ATP levels.[1]
-
Off-Target Effects: In a cellular context, the observed phenotype might be a result of complex off-target effects that are not present in a purified kinase assay.[2][3]
Troubleshooting Steps:
-
Optimize Assay Conditions: Ensure your cell density and incubation times are optimized.
-
Use Efflux Pump Inhibitors: Co-incubate with known efflux pump inhibitors to see if potency is restored.
-
Assess Compound Stability: Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Vary ATP Concentration (in vitro): If possible, perform in vitro kinase assays with ATP concentrations that mimic intracellular levels to better correlate with cellular data.[4]
Q2: My results with this compound are inconsistent between experiments. What are the potential sources of variability?
A2: Inconsistent results in cell-based assays can be frustrating. Here are some common sources of variability and how to address them:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum batch can significantly impact cellular responses to inhibitors.[5]
-
Compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Ensure the compound is stored as recommended and prepare fresh dilutions for each experiment.
-
Assay-Specific Variability: The specific assay used (e.g., different viability dyes, antibody lots for Western blotting) can introduce variability.
-
Biological Heterogeneity: Even within a clonal cell line, there can be cell-to-cell variability in the expression and activity of DNA-PK and other relevant pathways.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a defined passage number range, seed at a consistent density, and test new serum batches before use.
-
Aliquot Stock Solutions: Aliquot your this compound stock solution to minimize freeze-thaw cycles.
-
Include Proper Controls: Always include positive and negative controls in your experiments. A known DNA-PK inhibitor like NU7441 could serve as a positive control.
-
Automate where Possible: Use automated liquid handlers for dispensing to reduce pipetting errors.[5]
Q3: I am concerned about potential off-target effects of this compound. How can I assess this?
A3: Off-target effects are a known characteristic of many kinase inhibitors.[2][6] this compound is described as a tricyclic kinase inhibitor, a class of compounds that can have varying degrees of selectivity.
Methods to Assess Off-Target Effects:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of other, structurally different DNA-PK inhibitors. Also, compare its effects to those seen with siRNA/shRNA-mediated knockdown of DNA-PKcs.[3]
-
Rescue Experiments: If you observe a phenotype, try to rescue it by overexpressing a wild-type or inhibitor-resistant mutant of DNA-PKcs.
-
Dose-Response Analysis: A steep dose-response curve may suggest a more specific on-target effect, while a shallow curve could indicate multiple off-target interactions.
Data Presentation
Table 1: Comparative Potency of Selected DNA-PK Inhibitors
| Inhibitor | Target(s) | IC50 (in vitro) | Cell-based Potency (Example) | Reference(s) |
| This compound | DNA-PK | Potent (specific value not publicly available) | Not publicly available | [7] |
| NU7441 (KU-57788) | DNA-PK | 14 nM | Potentiates radiation in V3 cells at 0.5 µM | [8] |
| AZD7648 | DNA-PK | 0.6 nM | IC50 of ~10-100 nM in various leukemia cell lines | [9][10] |
| M3814 (Nedisertib) | DNA-PK | Potent, selective | Orally bioavailable | [7] |
| Wortmannin | PI3K, DNA-PK, mTOR, ATM | DNA-PK IC50: 16 nM | Broadly inhibits PIKK family | [8] |
| LY294002 | PI3K, DNA-PK | DNA-PK IC50: ~1.4 µM | Less potent and selective |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration).
Experimental Protocols
In Vitro DNA-PK Kinase Assay
This protocol is for determining the in vitro inhibitory activity of this compound against the DNA-PK enzyme.
Materials:
-
Purified human DNA-PK enzyme (catalytic subunit and Ku70/80)
-
DNA-PK substrate peptide (e.g., p53-based peptide)
-
[γ-³²P]-ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
This compound dissolved in DMSO
-
Phosphocellulose paper and wash buffer (if using radiolabeling)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microfuge tube or 96-well plate, combine the kinase reaction buffer, DNA-PK enzyme, and substrate peptide.
-
Add the diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]-ATP or cold ATP (for ADP-Glo™).
-
Incubate for a defined period (e.g., 20 minutes) at 30°C.
-
For radiolabeling: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated ATP. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP produced, which corresponds to kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.
Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on the viability of cancer cells, often in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DNA-damaging agent (e.g., Doxorubicin or ionizing radiation)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound alone, the DNA-damaging agent alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.
-
Normalize the results to the vehicle-treated control and plot dose-response curves to determine the IC50 and assess for synergistic effects.
Western Blot for Phospho-DNA-PKcs (Ser2056) and γH2AX (Ser139)
This protocol is used to confirm the on-target activity of this compound by measuring the autophosphorylation of DNA-PKcs and a downstream marker of DNA damage.
Materials:
-
Cell line of interest
-
This compound
-
DNA-damaging agent (e.g., Etoposide or ionizing radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total DNA-PKcs, anti-phospho-Histone H2A.X (Ser139), anti-total H2A.X, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce DNA damage with a DNA-damaging agent for a short period (e.g., 30-60 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE to separate the proteins and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on the phosphorylation of DNA-PKcs and H2AX.
Mandatory Visualizations
Caption: DNA-PK signaling pathway in Non-Homologous End Joining (NHEJ) and the point of inhibition by this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound|CAS 2734846-19-4|DC Chemicals [dcchemicals.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Minimizing Off-Target Effects of DNA-PK Inhibitors on mTOR Signaling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of DNA-PK inhibitors, such as DNA-PK-IN-3 and its analogs, on mTOR signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it affect mTOR signaling?
A1: this compound is a research compound designed to inhibit the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair.[1][2][3] However, due to the structural similarity within the kinase domain of the phosphatidylinositol 3-kinase-related kinase (PIKK) family, to which both DNA-PK and mTOR belong, some DNA-PK inhibitors can exhibit off-target activity against mTOR.[1][3] This cross-reactivity can lead to unintended inhibition of the mTOR signaling pathway, which is crucial for cell growth, proliferation, and metabolism.
Q2: How can I determine if my DNA-PK inhibitor is affecting mTOR signaling in my experiments?
A2: The most direct way is to perform a Western blot analysis to examine the phosphorylation status of key downstream effectors of mTORC1 and mTORC2. A decrease in the phosphorylation of p70 S6 Kinase (p-p70S6K) at Thr389 and 4E-BP1 at Thr37/46 indicates inhibition of mTORC1. A reduction in the phosphorylation of Akt at Ser473 is a marker for mTORC2 inhibition.[4] Concurrently, you should also probe for the phosphorylation of DNA-PKcs at Ser2056 to confirm on-target activity.
Q3: Are there more selective DNA-PK inhibitors available?
A3: Yes, several DNA-PK inhibitors with higher selectivity over mTOR have been developed. For example, AZD7648 is a potent and highly selective DNA-PK inhibitor.[5][6] When designing experiments, consider using a more selective inhibitor if the off-target effects on mTOR are a concern for your specific research question. Comparing the effects of a dual inhibitor like CC-115 with a highly selective inhibitor like AZD7648 can help dissect the specific roles of DNA-PK and mTOR.[5][6]
Q4: What are the typical IC50 values for dual DNA-PK/mTOR inhibitors?
A4: The IC50 values can vary between different compounds and assay conditions. For the dual inhibitor CC-115, reported IC50 values are approximately 13 nM for DNA-PK and 21 nM for mTOR.[7] It is crucial to consult the manufacturer's datasheet for the specific inhibitor you are using and to determine the IC50 values in your own experimental system.
Troubleshooting Guides
Issue 1: Ambiguous Western Blot Results for p-DNA-PK and p-mTOR Effectors
Symptoms:
-
Weak or no signal for phosphorylated proteins.
-
High background obscuring the bands.
-
Non-specific bands.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. Sonication may be necessary for complete extraction of nuclear proteins like DNA-PK.[8] |
| Low Protein Concentration | Ensure you load a sufficient amount of protein per well (typically 20-40 µg of total cell lysate). If the target protein is of low abundance, consider immunoprecipitation to enrich for your protein of interest.[9] |
| Suboptimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| Inappropriate Blocking Buffer | For phospho-specific antibodies, avoid using milk as a blocking agent as it contains phosphoproteins that can increase background. A 5% BSA solution in TBST is often a better choice.[9] |
| Inactive Antibodies | Ensure proper storage of antibodies at recommended temperatures and avoid repeated freeze-thaw cycles. |
| Insufficient Transfer | Verify the efficiency of protein transfer from the gel to the membrane using a Ponceau S stain before blocking. |
Issue 2: Difficulty in Differentiating On-Target vs. Off-Target Effects
Symptom:
-
The observed cellular phenotype cannot be definitively attributed to either DNA-PK or mTOR inhibition.
Experimental Approaches to Deconvolute Signaling:
| Experimental Approach | Description |
| Use of Selective Inhibitors | Compare the effects of your dual inhibitor with highly selective inhibitors for DNA-PK (e.g., AZD7648) and mTOR (e.g., Rapamycin for mTORC1, or Torin1 for both mTORC1/C2). This allows for the attribution of specific effects to the inhibition of each kinase. |
| Dose-Response Analysis | Perform a dose-response curve for your inhibitor and analyze the effects on DNA-PK and mTOR signaling at different concentrations. If the IC50 for DNA-PK is significantly lower than for mTOR, you may be able to find a concentration window where DNA-PK is inhibited with minimal effects on mTOR. |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to specifically deplete DNA-PKcs or mTOR and then treat with the inhibitor. This can help to confirm that the inhibitor's effects are on-target. |
| Rescue Experiments | If possible, introduce a drug-resistant mutant of DNA-PK or mTOR to see if it rescues the observed phenotype in the presence of the inhibitor. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various inhibitors targeting DNA-PK and mTOR. This data can guide the selection of appropriate compounds and concentrations for your experiments.
| Inhibitor | Target(s) | DNA-PK IC50 | mTOR IC50 | PI3K IC50 | Notes |
| CC-115 | DNA-PK, mTOR | 13 nM | 21 nM | >100-fold selective vs. PI3Ks | A potent dual inhibitor.[7] |
| Compound 401 | DNA-PK, mTOR | 0.28 µM | Not specified | Does not target PI3K in vitro | A synthetic inhibitor with dual activity.[7] |
| AZD7648 | DNA-PK | 0.6 nM | >100-fold selective vs. other kinases | Highly selective for DNA-PK.[5][6] | |
| NU7441 | DNA-PK | 14 nM | 1.7 µM | 5 µM | Selective for DNA-PK over mTOR and PI3K. |
| M3814 (Peposertib) | DNA-PK | < 3 nM | Not specified | Not specified | A potent and selective DNA-PK inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of DNA-PK and mTOR Signaling
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
For complete lysis and to shear DNA, sonicate the samples on ice.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
p-DNA-PKcs (Ser2056)
-
Total DNA-PKcs
-
p-p70S6K (Thr389)
-
Total p70S6K
-
p-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
p-Akt (Ser473)
-
Total Akt
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell-Based Kinase Activity Assay
This protocol provides a general framework. Specific details may need to be optimized for your cell type and inhibitor.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Treatment: Treat cells with a serial dilution of the DNA-PK inhibitor for the desired time. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the target kinase).
-
Cell Lysis: Lyse the cells using a buffer compatible with the downstream detection method (e.g., ELISA-based or fluorescence-based).
-
Kinase Activity Measurement:
-
For DNA-PK: Use a commercially available DNA-PK activity assay kit that typically measures the phosphorylation of a specific substrate peptide.
-
For mTOR: Use an assay that measures the phosphorylation of a key downstream target, such as p70S6K or 4E-BP1. This can be done using ELISA or cell-based imaging with phospho-specific antibodies.
-
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the kinase activity against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Figure 1: Simplified signaling pathways of DNA-PK and mTOR, illustrating the on-target and potential off-target effects of a dual DNA-PK inhibitor.
Figure 2: A general experimental workflow for minimizing and characterizing the off-target effects of a DNA-PK inhibitor on mTOR signaling.
Figure 3: A troubleshooting decision tree for resolving common issues encountered during Western blot analysis of phosphorylated DNA-PK and mTOR pathway proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An mTOR and DNA-PK dual inhibitor CC-115 hinders non-small cell lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Impacts of DNA-PK and mTOR Kinase Inhibitors in Combination with Ionizing Radiation on HNSCC and Normal Tissue Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Impacts of DNA-PK and mTOR Kinase Inhibitors in Combination with Ionizing Radiation on HNSCC and Normal Tissue Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results for DNA-PK Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during western blot analysis of DNA-PK inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing a weak or no signal for total DNA-PKcs. What are the possible causes and solutions?
A: Detecting the large (~469 kDa) DNA-PKcs protein can be challenging. Here are common reasons for a weak or absent signal and how to troubleshoot them:
-
Inefficient Protein Transfer: Due to its large size, DNA-PKcs may not transfer efficiently from the gel to the membrane.
-
Solution: Optimize your transfer conditions. A wet transfer is generally recommended over a semi-dry transfer for large proteins. Consider an overnight transfer at a low, constant voltage (e.g., 20-30V) at 4°C to ensure complete transfer without overheating. Adding a small percentage of SDS (up to 0.05%) to the transfer buffer can also improve the transfer of large proteins.
-
-
Inappropriate Gel Percentage: A low-percentage polyacrylamide gel is crucial for the proper separation of high molecular weight proteins.
-
Solution: Use a low-percentage Tris-acetate or Tris-glycine gel (e.g., 6% or a 4-12% gradient gel) to allow for better resolution of DNA-PKcs.
-
-
Suboptimal Antibody Dilution: The primary antibody concentration may not be optimal for detecting the target protein.
-
Solution: Perform an antibody titration to determine the ideal concentration. Start with the manufacturer's recommended dilution and test a range of dilutions around it.
-
-
Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low for detection.
-
Solution: Increase the amount of total protein loaded per lane. For whole-cell lysates, 30-50 µg is a good starting point, but this may need to be increased depending on the cell line and expression levels.[1]
-
Q2: My phospho-DNA-PKcs (e.g., pS2056) signal is inconsistent or absent after treating with a DNA-PK inhibitor. Why is this happening?
A: Detecting changes in phosphorylated proteins requires careful sample handling and protocol optimization. Here’s what might be going wrong:
-
Phosphatase Activity: Phosphatases in your cell lysate can dephosphorylate your target protein, leading to a loss of signal.
-
Solution: Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride and sodium orthovanadate). Keep samples on ice or at 4°C throughout the lysis procedure.
-
-
Incorrect Timing of Inhibitor Treatment and Lysis: The kinetics of DNA-PK autophosphorylation and its inhibition can be rapid.
-
Solution: Perform a time-course experiment to determine the optimal duration of inhibitor treatment before cell lysis. This will help you capture the desired inhibitory effect.
-
-
Stripping and Re-probing Issues: If you are stripping your blot to probe for the phospho-protein after probing for the total protein, the stripping process may be removing some of the transferred protein.
-
Solution: It is often better to run duplicate gels and blot for the total and phosphorylated proteins on separate membranes. If you must strip and re-probe, use a mild stripping buffer and confirm that the loading control signal is still present after stripping.
-
-
Blocking Agent Interference: For some phospho-specific antibodies, using non-fat dry milk as a blocking agent can lead to high background because milk contains the phosphoprotein casein.[2][3]
-
Solution: Use a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilutions when probing for phosphorylated proteins.[2]
-
Q3: I'm not seeing a clear increase in γH2AX signal after inducing DNA damage in the presence of a DNA-PK inhibitor. What should I check?
A: An increase in the DNA damage marker γH2AX is an expected downstream consequence of inhibiting DNA repair pathways. If you are not observing this, consider the following:
-
Insufficient DNA Damage: The DNA-damaging agent you are using may not be potent enough or used at a sufficient concentration to induce a detectable γH2AX signal.
-
Solution: Ensure you are using an appropriate positive control for DNA damage (e.g., etoposide or ionizing radiation) at a concentration and duration known to induce a robust γH2AX response.
-
-
Cell Lysis and Histone Extraction: γH2AX is a histone protein and may be difficult to solubilize with standard lysis buffers.
-
Solution: Use a lysis buffer that is effective for extracting nuclear proteins, such as RIPA buffer, and consider sonication or shearing with a needle to break up chromatin and improve histone solubility.[4]
-
-
Poor Transfer of a Small Protein: γH2AX is a relatively small protein (~15 kDa) and can be prone to "blowing through" the membrane during transfer if the pore size is too large.
-
Solution: Use a membrane with a smaller pore size (e.g., 0.2 µm) for better retention of small proteins. Also, optimize the transfer time to avoid over-transfer.
-
-
Antibody and Blocking Conditions: As with other phospho-proteins, the choice of antibody and blocking agent is critical.
-
Solution: Use a validated anti-γH2AX antibody and consider using BSA instead of milk for blocking to reduce background.[2]
-
Q4: My loading control is inconsistent across my blot. How can I ensure even loading?
A: Consistent loading controls are essential for the accurate quantification of western blot data.[5] Inconsistent loading controls can arise from several factors:
-
Inaccurate Protein Quantification: The initial protein concentration measurement of your lysates may be inaccurate.
-
Solution: Use a reliable protein quantification method, such as a BCA assay, and ensure that you are within the linear range of the assay. Prepare a standard curve with each set of measurements.
-
-
Pipetting Errors: Inaccuracies in pipetting when loading samples onto the gel can lead to uneven loading.
-
Solution: Use calibrated pipettes and take care to load equal volumes of your prepared samples into each well.
-
-
Choice of Loading Control: The expression of some "housekeeping" proteins can be affected by experimental conditions, including drug treatments.
-
Solution: Choose a loading control that is known to be stably expressed in your experimental system and is not affected by DNA damage or DNA-PK inhibition. Common loading controls include GAPDH, β-actin, and α-tubulin.[5] It is also important to select a loading control with a different molecular weight than your protein of interest to avoid band overlap.
-
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various DNA-PK inhibitors.
Table 1: IC50 Values of Common DNA-PK Inhibitors
| Inhibitor | Target(s) | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| NU7441 | DNA-PK | 14 | Cell-Free | |
| M3814 (Peposertib) | DNA-PK | 0.6 | Biochemical | |
| AZD7648 | DNA-PK | 0.6 | Biochemical | |
| PI-103 | PI3K, mTOR, DNA-PK | 23 (for DNA-PK) | Cell-Free | |
| PIK-75 HCl | p110α, DNA-PK | 2 (for DNA-PK) | Cell-Free |
Table 2: Effect of DNA-PK Inhibitor AZD7648 on Downstream Signaling
| Target Protein | Treatment | Fold Change in Phosphorylation (Normalized to β-actin) | Reference |
| H2AX (Ser139) | 7Gy IR + 1 µM AZD7648 | ~40% reduction vs. IR alone | |
| RPA (Ser4/8) | 7Gy IR + 1 µM AZD7648 | ~40% reduction vs. IR alone | |
| Chk1 (Ser345) | 7Gy IR + 1 µM AZD7648 | ~40% reduction vs. IR alone |
Key Experimental Protocols
1. Cell Lysis for Western Blotting of DNA-PK and Downstream Targets
-
Culture cells to the desired confluency and treat with the DNA-PK inhibitor and/or DNA-damaging agent for the predetermined time.
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis. The sonication parameters (e.g., amplitude, duration, number of cycles) should be optimized for your cell type.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
Add 4X Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C for later use.
2. Western Blotting Protocol for DNA-PKcs and Phosphorylated Substrates
-
SDS-PAGE: Load 30-50 µg of protein lysate per well onto a low-percentage (e.g., 6%) or gradient (e.g., 4-12%) polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system. For large proteins like DNA-PKcs, transfer overnight at 4°C at a low constant voltage (e.g., 20-30V).
-
Blocking: After transfer, block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-DNA-PKcs, anti-phospho-DNA-PKcs, anti-γH2AX) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Quantification: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to the signal of the loading control.
Visualizations
Caption: DNA-PK Signaling Pathway in Response to DNA Damage.
Caption: Standard Western Blot Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of DNA-PK with AZD7648 Sensitizes Tumor Cells to Radiotherapy and Induces Type I IFN-Dependent Durable Tumor Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Differential epithelium DNA damage response to ATM and DNA-PK pathway inhibition in human prostate tissue culture - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Target Engagement of DNA-PK-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of DNA-PK-IN-3, a novel inhibitor of the DNA-dependent protein kinase (DNA-PK). The performance of this compound is objectively compared with established DNA-PK inhibitors, M3814 (Nedisertib) and NU7441, supported by experimental data and detailed protocols.
Introduction to DNA-PK and its Inhibition
The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] The catalytic subunit of DNA-PK (DNA-PKcs) is a serine/threonine kinase that, upon recruitment to DNA damage sites by the Ku70/80 heterodimer, phosphorylates various downstream targets to facilitate DNA repair.[1][2][3] Due to its central role in DNA repair, DNA-PK has emerged as a significant target in cancer therapy. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.[1][4]
This guide focuses on methods to confirm that a small molecule inhibitor, such as this compound, directly interacts with and inhibits the function of DNA-PK within a cellular context.
Comparative Analysis of DNA-PK Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, M3814 and NU7441, across key target engagement assays.
| Inhibitor | IC50 (Cell-free assay) | Cellular IC50 (pDNA-PKcs S2056) |
| This compound | Data not publicly available | To be determined |
| M3814 (Nedisertib) | ~0.6 - <3 nM[5][6][7][8][9] | ~50 nM[10] |
| NU7441 | ~14 nM | ~0.3 µM |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Key Experiments for Target Engagement Validation
Three primary methods are detailed below to assess the direct interaction and functional inhibition of DNA-PK by small molecules in a cellular environment.
Western Blot for DNA-PKcs Autophosphorylation
Principle: Upon activation at sites of DNA damage, DNA-PKcs undergoes autophosphorylation at several residues, including Serine 2056 (S2056).[11] An effective DNA-PK inhibitor will block this autophosphorylation in a dose-dependent manner. This can be visualized and quantified by Western Blotting using an antibody specific to the phosphorylated form of DNA-PKcs.
Comparative Data: In a study comparing M3814 and NU7441, both inhibitors were shown to reduce the phosphorylation of DNA-PKcs at Serine 2056 in Jurkat T cells upon activation.[12] This demonstrates their ability to engage and inhibit the kinase activity of DNA-PKcs in a cellular context.
| Inhibitor | Concentration | Result |
| M3814 | 10 µM | Reduced phosphorylation at S2056[12] |
| NU7441 | 5 µM | Reduced phosphorylation at S2056[12] |
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in intact cells.[3] The principle is based on the ligand-induced thermal stabilization of the target protein. When a cell lysate or intact cells are heated, proteins denature and aggregate. If a drug binds to its target protein, it can increase the protein's stability, resulting in less aggregation at a given temperature. This thermal shift can be detected by quantifying the amount of soluble protein remaining at different temperatures.
Expected Outcome for this compound: Treatment of cells with an effective concentration of this compound is expected to result in a rightward shift in the melting curve of DNA-PKcs, indicating stabilization of the protein and confirming direct target engagement.
Immunofluorescence for DNA-PKcs Nuclear Translocation and Foci Formation
Principle: Following DNA damage, DNA-PKcs is recruited to the sites of DNA double-strand breaks in the nucleus, where it forms distinct foci.[11] Immunofluorescence microscopy can be used to visualize the localization of DNA-PKcs. While inhibitors may not directly block the translocation to the nucleus, they can alter the dynamics of foci formation and resolution, providing indirect evidence of target engagement. More directly, the inhibition of DNA-PK activity can lead to the persistence of DNA damage, which can be visualized by the continued presence of γH2AX foci, a marker for DNA double-strand breaks.[13]
Comparative Data: Studies have shown that treatment with NU7441 leads to the persistence of γH2AX foci after DNA damage, indicating an inhibition of DNA repair, a downstream consequence of DNA-PK engagement.[11][13]
Experimental Protocols
Western Blot for Phospho-DNA-PKcs (Ser2056)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, A549) and grow to 70-80% confluency.
-
Induce DNA damage by treating with a DNA-damaging agent (e.g., 10 µM Etoposide for 1 hour or ionizing radiation).
-
Concurrently, treat cells with varying concentrations of this compound, M3814, or NU7441 for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a low-percentage acrylamide gel (due to the large size of DNA-PKcs).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-DNA-PKcs (Ser2056).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total DNA-PKcs and a loading control (e.g., GAPDH or β-actin).
-
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Treat cultured cells with either vehicle (DMSO) or a saturating concentration of this compound.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a PCR cycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble DNA-PKcs in each sample by Western Blotting as described above.
-
Plot the band intensities against the corresponding temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
Immunofluorescence for DNA Damage Foci
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
Pre-treat cells with this compound, M3814, or NU7441 for 1 hour.
-
Induce DNA damage (e.g., ionizing radiation).
-
Allow cells to recover for a specific time point (e.g., 1, 4, or 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-γH2AX) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Visualize and capture images using a fluorescence microscope.
-
-
Quantification:
-
Quantify the number and intensity of foci per nucleus using image analysis software.
-
Visualizing the Molecular Landscape
DNA-PK Signaling Pathway and Inhibition
Caption: DNA-PK signaling pathway and the mechanism of its inhibition.
Experimental Workflow for Target Engagement Validation
Caption: Experimental workflow for validating DNA-PK inhibitor target engagement.
Logical Comparison of Inhibitors
Caption: Logical relationship for comparing DNA-PK inhibitors across assays.
References
- 1. Small Molecules, Inhibitors of DNA-PK, Targeting DNA Repair, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting DNA-PKcs in a non-homologous end-joining pathway in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. abmole.com [abmole.com]
- 10. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Kinase Selectivity of M3814 and Other DNA-PK Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing preclinical and clinical studies. This guide provides a detailed comparison of the selectivity of M3814 (peposertib/nedisertib), a potent DNA-dependent protein kinase (DNA-PK) inhibitor, with other notable DNA-PK inhibitors, including AZD7648 and NU7441. The information presented is based on available preclinical data to aid in the informed selection of research tools for targeting the DNA damage response pathway.
M3814 is a clinical-stage, orally bioavailable, and highly potent inhibitor of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Its high potency, with an IC50 value of less than 3 nM, makes it an attractive candidate for cancer therapy, often in combination with DNA-damaging agents like radiation or chemotherapy. However, the selectivity of a kinase inhibitor is as crucial as its potency to minimize off-target effects and potential toxicities.
Kinase Selectivity Profiles: A Tabular Comparison
To provide a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of M3814, AZD7648, and NU7441 against DNA-PK and a panel of other kinases, particularly those within the PI3K-related kinase (PIKK) family to which DNA-PK belongs.
| Kinase Target | M3814 IC50 (nM) | AZD7648 IC50 (nM) | NU7441 IC50 (nM) |
| DNA-PK | < 3 | 0.6 | 14 |
| ATM | >1000 | >10000 | >10000 |
| ATR | >1000 | >10000 | >10000 |
| mTOR | 110 | >10000 | 1700 |
| PI3Kα | 120 | 8600 | 5000 |
| PI3Kβ | 310 | >10000 | >10000 |
| PI3Kγ | 28 | 910 | >10000 |
| PI3Kδ | 140 | >10000 | >10000 |
Data compiled from publicly available sources and scientific literature. It is important to note that assay conditions can vary between studies, potentially affecting absolute IC50 values.
A study by Fok et al. (2019) highlighted the exceptional selectivity of AZD7648, which demonstrated over 90-fold cellular selectivity against ATM, ATR, mTOR, and three PI3K isoforms, and over 10-fold selectivity against PI3Kγ. In contrast, the same study noted that M3814, KU-0060648, and NU7441 all showed less than 10-fold selectivity against at least one of these off-target kinases[1]. This is further detailed in the table below, which presents the fold-selectivity of each inhibitor for DNA-PK over other kinases.
| Kinase Target | M3814 (Fold Selectivity vs. DNA-PK) | AZD7648 (Fold Selectivity vs. DNA-PK) | NU7441 (Fold Selectivity vs. DNA-PK) |
| ATM | >333 | >16667 | >714 |
| ATR | >333 | >16667 | >714 |
| mTOR | 37 | >16667 | 121 |
| PI3Kα | 40 | 14333 | 357 |
| PI3Kβ | 103 | >16667 | >714 |
| PI3Kγ | 9 | 1517 | >714 |
| PI3Kδ | 47 | >16667 | >714 |
Signaling Pathway and Experimental Workflow
To visualize the context of DNA-PK inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Experimental Protocols
The determination of kinase inhibitor selectivity is a critical step in drug development. Below are detailed methodologies for key experiments cited in the evaluation of compounds like M3814.
In Vitro Kinase Selectivity Profiling (e.g., KINOMEscan™)
This method is used to determine the binding affinities of a compound against a large panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound is competed against a proprietary, immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured, typically via quantitative PCR of a DNA tag conjugated to the kinase.
Protocol Outline:
-
Kinase Preparation: A panel of human kinases is expressed, purified, and tagged (e.g., with a DNA tag).
-
Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound (e.g., M3814) at a fixed concentration (e.g., 1 µM) is incubated with the tagged kinase and the immobilized ligand.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger competition by the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) binding. A lower percentage indicates stronger inhibition.
Cellular Target Engagement and Selectivity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of its target and other kinases in a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of the target kinase (autophosphorylation) and downstream substrates, as well as key off-target kinases, is measured by immunoblotting or other immunoassays.
Protocol Outline:
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549) are cultured to a suitable confluency and then treated with a serial dilution of the test inhibitor (e.g., M3814) for a specified time (e.g., 1-2 hours).
-
Induction of Kinase Activity (if necessary): For DNA-PK, DNA damage is induced using ionizing radiation (IR) or a radiomimetic agent like bleomycin to stimulate DNA-PK autophosphorylation at Serine 2056. For other kinases, cells might be stimulated with appropriate growth factors.
-
Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.
-
Immunoblotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then probed with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pDNA-PK S2056), total target kinase, and phosphorylated and total forms of key off-target kinases (e.g., pAKT, total AKT).
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The IC50 value for the inhibition of phosphorylation of each kinase is then calculated.
Conclusion
M3814 is a highly potent inhibitor of DNA-PK. When compared to other DNA-PK inhibitors such as AZD7648 and NU7441, M3814 demonstrates good selectivity, although it shows some activity against PI3Kγ at higher concentrations. AZD7648 appears to have a superior selectivity profile among the compared compounds, with very high selectivity against other PIKK family members. The choice of inhibitor for research purposes will depend on the specific experimental context, including the need for oral bioavailability, the desired potency, and the acceptable off-target activity profile. The data and protocols presented in this guide are intended to assist researchers in making an informed decision based on the comparative selectivity of these important research tools.
References
A Comparative Guide to the In Vivo Efficacy of DNA-PK Inhibitors: AZD7648 and DNA-PK-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two inhibitors of the DNA-dependent protein kinase (DNA-PK): AZD7648 and DNA-PK-IN-3. DNA-PK plays a critical role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents such as radiotherapy and certain chemotherapies in cancer treatment.
This document summarizes the available preclinical in vivo data for AZD7648, a potent and selective DNA-PK inhibitor with extensive public data, and contrasts it with the currently limited available information for this compound.
DNA-PK Signaling Pathway
DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] Upon a DNA double-strand break, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase activity of DNA-PKcs, which then phosphorylates a variety of downstream targets, including itself (autophosphorylation), to initiate the NHEJ repair cascade.[2][3] This process ultimately leads to the ligation of the broken DNA ends.[1] By inhibiting DNA-PKcs, compounds like AZD7648 and this compound block this repair mechanism, leading to the accumulation of DNA damage in cancer cells and enhancing the cytotoxic effects of therapies that induce DSBs.
Caption: DNA-PK signaling pathway in non-homologous end joining (NHEJ) and its inhibition.
AZD7648: A Comprehensive In Vivo Efficacy Profile
AZD7648 is a potent and highly selective, orally bioavailable inhibitor of DNA-PK.[4][5] It has been extensively evaluated in preclinical in vivo models, demonstrating significant enhancement of anti-tumor activity when combined with DNA-damaging agents.
In Vivo Efficacy
The in vivo efficacy of AZD7648 has been demonstrated in numerous studies, primarily in combination with radiotherapy or PARP inhibitors like olaparib. These studies have utilized both human tumor xenograft models in immunocompromised mice and syngeneic tumor models in immunocompetent mice.
Table 1: In Vivo Efficacy of AZD7648 in Combination with Radiotherapy
| Tumor Model | Mouse Strain | Combination Treatment | Key Efficacy Outcome | Reference |
| MC38 colon carcinoma (syngeneic) | C57BL/6 | AZD7648 (75 mg/kg, p.o.) + Radiotherapy (2Gy x 5) | Complete tumor regressions and durable immune-mediated tumor control. | [6][7] |
| CT26 colon carcinoma (syngeneic) | BALB/c | AZD7648 (75 mg/kg, p.o.) + Radiotherapy (2Gy x 5) | Significant tumor growth delay compared to either treatment alone. | [7] |
| FaDu head and neck squamous cell carcinoma (xenograft) | Nude | AZD7648 (3-100 mg/kg, p.o.) + Radiotherapy (10-15 Gy) | Dose-dependent increase in time to tumor volume doubling. | [3] |
| Hep3B hepatocellular carcinoma (xenograft) | Nude | AZD7648 (50 mg/kg, p.o.) + Radiotherapy | Synergistically increased radiosensitivity and overcame radioresistance. | [8] |
Table 2: In Vivo Efficacy of AZD7648 in Combination with Olaparib
| Tumor Model | Mouse Strain | Combination Treatment | Key Efficacy Outcome | Reference |
| FaDu ATM KO (xenograft) | SCID | AZD7648 (75 mg/kg, p.o., bid) + Olaparib (100 mg/kg, p.o., qd) | Complete tumor regressions with no re-growth detected up to 220 days. | [9][10] |
| Patient-Derived Ovarian Cancer Xenografts (OC-PDXs) | Nude | AZD7648 (37.5 mg/kg, p.o., bid) + Olaparib | Potentiated olaparib efficacy in BRCA-deficient models. | [11][12] |
| Patient-Derived Ovarian Cancer Xenografts (OC-PDXs) | Nude | AZD7648 (37.5 mg/kg, p.o., bid) + Pegylated Liposomal Doxorubicin (PLD) | Disease stabilization and impaired abdominal metastatic dissemination. | [11][12] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies in mice have shown that AZD7648 has good oral bioavailability and predictable pharmacokinetics.[2][4] A compartmental model accurately described its pharmacokinetic profile, showing rapid absorption and dose-proportionality.[2] Pharmacodynamic studies in xenograft models have demonstrated a direct relationship between systemic exposure to AZD7648 and the inhibition of DNA-PK activity in the tumor, as measured by the reduction in phosphorylation of DNA-PKcs and its downstream targets like RPA32.[2][10]
This compound: Summary of Available Information
This compound is described by chemical suppliers as a potent inhibitor of DNA-PK.[1][12] Information regarding this compound appears to originate from a patent (WO2021213460A1), which characterizes it as a tricyclic kinase inhibitor.[1]
In Vivo Efficacy
Currently, there is a lack of publicly available, peer-reviewed in vivo efficacy data for this compound. The patent and supplier descriptions claim that it can synergistically enhance the effects of radiotherapy and chemotherapy to inhibit tumor growth.[1][12] However, without published experimental data, an objective comparison of its in vivo efficacy with AZD7648 is not possible.
Experimental Protocols
Detailed experimental protocols for in vivo studies with this compound are not publicly available.
Other DNA-PK Inhibitors
For researchers interested in alternative DNA-PK inhibitors with published in vivo data, the following compounds have been described in the literature:
-
M3814 (Peposertib): A selective and orally bioavailable DNA-PK inhibitor that has been shown to potentiate the anti-tumor activity of radiotherapy in xenograft models, leading to complete tumor regressions.
-
NU7441 (KU-57788): A potent and selective DNA-PK inhibitor that has been demonstrated to act as a chemopotentiator and radiosensitizer in vitro and in vivo.
Experimental Protocols
Below is a representative experimental protocol for evaluating the in vivo efficacy of a DNA-PK inhibitor in combination with radiotherapy, based on published studies with AZD7648.
In Vivo Xenograft Efficacy Study Protocol
-
Cell Culture and Animal Models:
-
Tumor Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumors are allowed to grow to a specified volume (e.g., 150-200 mm³) before the commencement of treatment. Tumor volume is calculated using the formula: (length x width²)/2.
-
-
Drug Formulation and Administration:
-
AZD7648 is formulated for oral administration, for example, in 0.5% hydroxypropyl methylcellulose with 0.1% Tween-80.[5]
-
The inhibitor is administered via oral gavage at the specified dose (e.g., 50-75 mg/kg) and schedule (e.g., once or twice daily).
-
-
Radiotherapy:
-
When tumors reach the target size, mice are randomized into treatment groups.
-
For localized irradiation, mice are anesthetized, and the tumor-bearing leg is exposed to a targeted dose of X-ray radiation using a small animal irradiator. The rest of the body is shielded.
-
The DNA-PK inhibitor is typically administered 1-2 hours prior to irradiation to ensure peak plasma concentrations coincide with the induction of DNA damage.[5]
-
-
Efficacy Endpoints and Monitoring:
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
The primary efficacy endpoint is often tumor growth inhibition or the time for the tumor to reach a predetermined volume.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot or immunohistochemistry for pDNA-PKcs, γH2AX).
-
Caption: A general experimental workflow for assessing the in vivo efficacy of a DNA-PK inhibitor.
Comparative Summary
The logical comparison between AZD7648 and this compound is currently limited by the disparity in available data.
Caption: Logical diagram illustrating the current data availability for a direct comparison.
Conclusion
AZD7648 is a well-characterized DNA-PK inhibitor with a substantial body of publicly available in vivo data demonstrating its efficacy in enhancing the anti-tumor effects of radiotherapy and certain targeted agents in preclinical cancer models. The detailed experimental protocols and pharmacokinetic data available for AZD7648 provide a solid foundation for further research and development.
In contrast, while this compound is marketed as a potent DNA-PK inhibitor, there is currently no peer-reviewed, publicly accessible in vivo efficacy or pharmacokinetic data to allow for an objective comparison with AZD7648. The information is limited to patent literature and supplier claims. Therefore, for researchers and drug development professionals seeking a DNA-PK inhibitor with validated in vivo activity, AZD7648 represents a more established tool with a wealth of supporting data. Further public disclosure of in vivo studies on this compound is required to fully assess its therapeutic potential and to enable a direct comparison with other inhibitors in its class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. adooq.com [adooq.com]
- 8. scbt.com [scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. adooq.com [adooq.com]
- 11. This compound|CAS 2734846-19-4|DC Chemicals [dcchemicals.com]
- 12. selleckchem.com [selleckchem.com]
Off-target effects of DNA-PK-IN-3 compared to other DNA-PK inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). Its central role in maintaining genomic integrity has made it a compelling target for therapeutic intervention, particularly in oncology to enhance the efficacy of radiation and chemotherapy. While the on-target potency of DNA-PK inhibitors is a key determinant of their therapeutic potential, their off-target activity is equally crucial for predicting potential side effects and understanding their full pharmacological profile. This guide provides a comparative analysis of the off-target effects of several prominent DNA-PK inhibitors, with a focus on NU7441 and its comparison with other notable compounds in the class, including M3814 (Nedisertib), AZD7648, and the more recently developed DA-143.
Comparative Selectivity of DNA-PK Inhibitors
The selectivity of a kinase inhibitor is paramount to its clinical utility. A highly selective inhibitor minimizes the potential for toxicity arising from the inhibition of unintended kinase targets. The following table summarizes the in vitro potency (IC50 values) of NU7441, M3814, AZD7648, and DA-143 against DNA-PK and a panel of closely related kinases from the PI3K-related kinase (PIKK) and PI3K families.
| Target Kinase | NU7441 IC50 (nM) | M3814 (Nedisertib) IC50 (nM) | AZD7648 IC50 (nM) | DA-143 IC50 (nM) |
| DNA-PK | 14 [1][2] | <3 [3] | 0.6 [4][5] | 2.5 [6][7] |
| ATM | >10,000 | - | >100-fold selective | 6,594[6] |
| ATR | >10,000 | - | >100-fold selective | - |
| mTOR | 1,700 | - | >100-fold selective | 280[6] |
| PI3Kα | 5,000 | - | >100-fold selective | - |
| PI3Kδ | - | - | - | 106[6] |
As the data indicates, all four compounds are highly potent inhibitors of DNA-PK. AZD7648, with an IC50 of 0.6 nM, demonstrates the highest potency in this comparison.[4][5] M3814 also shows very high potency with an IC50 of less than 3 nM.[3] The newer compound, DA-143, is also a potent inhibitor with an IC50 of 2.5 nM.[6][7] NU7441, a well-established DNA-PK inhibitor, has an IC50 of 14 nM.[1][2]
Crucially, the selectivity against other kinases, particularly those in the PIKK family (ATM, ATR, mTOR) and the PI3K family, is a key differentiator. AZD7648 is reported to be more than 100-fold selective for DNA-PK over 396 other kinases.[4][8] DA-143 also exhibits significant selectivity for DNA-PK over mTOR, PI3Kδ, and ATM.[6] NU7441 shows good selectivity against the PI3K family, with an IC50 for PI3Kα of 5,000 nM.[9]
DNA-PK Signaling in Non-Homologous End Joining (NHEJ)
DNA-PK plays a pivotal role in the NHEJ pathway for repairing DNA double-strand breaks. The following diagram illustrates the key steps in this process and the central role of DNA-PK.
Experimental Protocols
Kinase Selectivity Profiling Assay
A common method to determine the off-target effects of a kinase inhibitor is to screen it against a large panel of purified kinases and measure its inhibitory activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., DNA-PK inhibitor)
-
Recombinant purified protein kinases
-
Specific peptide substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader for luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 µM with 10-point, three-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add the assay buffer to the wells of a 384-well plate.
-
Add the specific peptide substrate and ATP to each well. The ATP concentration is often kept near the Km for each specific kinase to provide a more accurate measure of inhibitor potency.
-
Add the test compound at various concentrations to the appropriate wells. Include a DMSO-only control (vehicle control) and a positive control with a known inhibitor for each kinase.
-
-
Initiate Reaction: Add the respective purified kinase to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product formed. For the ADP-Glo™ assay, the amount of ADP produced is measured through a luminescence-based reaction.
-
Data Analysis:
-
The raw data (e.g., luminescence signal) is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve using a suitable software like GraphPad Prism.
-
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 2. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
Confirming the On-Target Mechanism of DNA-PK Inhibitors Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of DNA-dependent protein kinase (DNA-PK) inhibitors, with a focus on validating their mechanism of action through the use of knockout experimental models. We will use the designation 'DNA-PK-IN-3' as a representative model for a specific DNA-PK inhibitor and compare its expected validation profile with other well-documented inhibitors. The data and protocols presented herein are synthesized from established research to provide a framework for confirming on-target activity.
Introduction: DNA-PK and the Non-Homologous End Joining (NHEJ) Pathway
The DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the cellular response to DNA damage.[1][2] It is a key component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[3][4][5] DSBs are among the most cytotoxic forms of DNA damage, and their improper repair can lead to genomic instability, cell death, or cancer.
The DNA-PK holoenzyme consists of a large catalytic subunit, DNA-PKcs, and a regulatory heterodimer of Ku proteins (Ku70/80).[1][6] The process begins when the Ku70/80 heterodimer recognizes and binds to the broken DNA ends.[5] This recruits DNA-PKcs, which then becomes activated.[5] Activated DNA-PKcs phosphorylates itself (autophosphorylation) and other downstream targets, such as Artemis and XRCC4, to orchestrate the processing and ligation of the broken DNA ends, ultimately completing the repair process.[2][3][4] Given its central role in DNA repair, inhibiting DNA-PKcs is a promising strategy to sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies.[7][8]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. In-depth mapping of DNA-PKcs signaling uncovers noncanonical features of its kinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN-DEPTH MAPPING OF DNA-PKcs SIGNALING UNCOVERS CONSERVED FEATURES OF ITS KINASE SPECIFICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 6. Targeting DNA-PK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of DNA-PK by knockdown DNA-PKcs or NU7441 impairs non-homologous end-joining of radiation-induced double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of the Therapeutic Window of Next-Generation vs. Older DNA-PK Inhibitors
An objective guide for researchers and drug development professionals on the evolving landscape of DNA-dependent protein kinase (DNA-PK) inhibition, focusing on the therapeutic advantages of newer agents over established predecessors.
This guide provides a detailed comparison of a representative next-generation DNA-PK inhibitor, NU5455, with older, widely-used inhibitors such as NU7026 and NU7441. While specific public data for "DNA-PK-IN-3" is unavailable, NU5455 serves as an exemplary advanced compound, demonstrating improved selectivity and a potentially wider therapeutic window. This analysis is supported by preclinical data and detailed experimental methodologies to aid in research and development decisions.
Introduction to DNA-PK Inhibition
DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Cancer cells often rely on this pathway for survival, especially when subjected to DNA-damaging agents like radiotherapy and certain chemotherapies.[2][3] Inhibiting DNA-PK can therefore sensitize cancer cells to these treatments, enhancing their efficacy.[4] The therapeutic window—the dose range that maximizes anti-tumor activity while minimizing toxicity to normal tissues—is a critical factor in the clinical success of any inhibitor.
Early DNA-PK inhibitors, developed based on structural similarities to PI3-kinases, often suffered from off-target effects and poor pharmacokinetic properties, limiting their clinical potential.[4][5] Newer inhibitors have been engineered for greater selectivity and improved in vivo performance, aiming to widen this therapeutic window.
Quantitative Data Comparison
The following tables summarize key preclinical data for the next-generation inhibitor NU5455 and the older inhibitors NU7026 and NU7441.
| Inhibitor | Target | IC50 (nM) | Selectivity vs. PI3K | Reference |
| NU5455 | DNA-PKcs | 4.9 | >1000-fold | [6] |
| NU7441 | DNA-PKcs | 14 | ~100-fold | [7] |
| NU7026 | DNA-PKcs | 230 | ~56-fold | [8] |
| Table 1: In Vitro Potency and Selectivity. This table compares the half-maximal inhibitory concentration (IC50) against the DNA-PK catalytic subunit (DNA-PKcs) and the relative selectivity over the related PI3K enzyme. |
| Inhibitor | Cell Line | Treatment | Potentiation Factor | Reference |
| NU5455 | MCF7 (Breast Cancer) | 2 Gy Ionizing Radiation | ~11-fold at 1 µM | [6] |
| NU5455 | Huh7 (Liver Cancer) | Doxorubicin | 7.9-fold at 1 µM | [6] |
| NU7441 | SW620 (Colon Cancer) | Etoposide | 1.8-fold at 1 µM | [4] |
| NU7026 | CH1 (Ovarian Cancer) | 3 Gy Ionizing Radiation | Significant effect at 10 µM | [8] |
| Table 2: Cellular Activity - Sensitization to DNA-Damaging Agents. This table shows the ability of each inhibitor to enhance the cell-killing effects of radiation or chemotherapy, a key measure of cellular efficacy. |
| Inhibitor | Model | Combination Therapy | Therapeutic Window Observation | Reference |
| NU5455 | Orthotopic Lung Tumor | Localized Radiotherapy | Enhanced tumor response without increased acute damage or late-stage fibrosis in normal lung tissue. | [2][9] |
| NU5455 | Liver Tumor Xenograft | Doxorubicin-eluting beads | Enhanced local anti-tumor activity without systemic adverse effects. | [2][9] |
| NU7441 | In vivo models | Systemic Chemotherapy | Potentiated tumor suppression but required high doses (10-25 mg/kg) which can be associated with toxicity. | [4] |
| Table 3: In Vivo Efficacy and Therapeutic Window. This table highlights key findings from in vivo studies that provide insight into the therapeutic window of each inhibitor when combined with localized cancer therapies. |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the mechanism and evaluation of these inhibitors.
Caption: DNA-PK signaling pathway in NHEJ and the point of intervention for inhibitors.
Caption: A generalized workflow for determining the therapeutic window of kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol determines the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is commonly used. It measures the displacement of a fluorescent tracer from the kinase's ATP-binding site by the inhibitor.[10]
-
Methodology:
-
A 3X solution of the test inhibitor is serially diluted in an appropriate buffer.
-
A 3X solution of the DNA-PKcs enzyme and a europium-labeled anti-tag antibody are mixed.
-
A 3X solution of an Alexa Fluor™ 647-labeled kinase tracer is prepared.
-
In a 384-well plate, 5 µL of the inhibitor dilution, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer are added to each well.
-
The plate is incubated for 1 hour at room temperature to allow binding to reach equilibrium.
-
The plate is read on a fluorescence plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor).
-
The emission ratio (665 nm / 615 nm) is calculated. Data are plotted as inhibitor concentration versus emission ratio, and the IC50 value is determined using a sigmoidal dose-response curve fit.[10]
-
Clonogenic Survival Assay (Radiosensitization)
This assay assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation (IR).
-
Principle: It measures the ability of a single cell to proliferate and form a colony of at least 50 cells after treatment. A reduction in colony formation indicates decreased cell survival.
-
Methodology:
-
Cancer cells (e.g., MCF7) are seeded into 6-well plates at a density calculated to yield 50-150 colonies per plate and allowed to attach overnight.
-
Cells are pre-treated with the DNA-PK inhibitor (e.g., NU5455 at 1 µM) or vehicle control for 1 hour.[6]
-
Immediately following pre-treatment, cells are exposed to a clinically relevant dose of ionizing radiation (e.g., 2 Gy).
-
The drug-containing medium is removed 24 hours later and replaced with fresh medium.
-
Plates are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colonies containing ≥50 cells are counted. The surviving fraction is calculated relative to non-irradiated controls. The potentiation factor is determined by comparing the survival fraction of cells treated with IR alone to those treated with the inhibitor plus IR.[6]
-
In Vivo Tumor Xenograft and Toxicity Study
This protocol evaluates the anti-tumor efficacy and tolerability of an inhibitor in combination with a localized therapy in an animal model.
-
Principle: Human tumor cells are implanted in immunodeficient mice. The effect of the inhibitor on tumor growth in combination with a localized treatment (e.g., targeted radiation or drug-eluting beads) is measured, alongside monitoring for signs of toxicity in the host.
-
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., orthotopic lung tumors) are implanted in immunodeficient mice. Tumors are allowed to grow to a palpable size.
-
Treatment Groups: Mice are randomized into groups: (1) Vehicle, (2) Inhibitor alone, (3) Localized therapy alone (e.g., targeted radiotherapy), (4) Inhibitor + Localized therapy.
-
Dosing: The inhibitor (e.g., NU5455) is administered orally at a predetermined dose. The localized therapy is administered as per clinical relevance.[2]
-
Efficacy Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.
-
Toxicity Assessment: Animal body weight is monitored as a general measure of health. At the end of the study, normal tissues (e.g., lung, liver) are harvested for histological analysis to assess for acute DNA damage (γH2AX foci) or long-term toxicity like fibrosis.[2][9]
-
Data Analysis: Tumor growth curves are plotted for each group. The difference in tumor growth inhibition between the combination group and single-agent groups is analyzed to determine synergistic effects. Toxicity data is used to assess whether the combination therapy increases adverse effects in normal tissue, thereby defining the therapeutic window.
-
Conclusion
The preclinical data strongly suggest that next-generation DNA-PK inhibitors, represented here by NU5455, offer a significant improvement over older agents like NU7026 and NU7441. The enhanced selectivity of NU5455 translates into a wider therapeutic window, particularly when combined with localized therapies such as targeted radiotherapy.[2][9] By effectively sensitizing tumors to DNA damage without concurrently increasing toxicity in surrounding normal tissues, these newer inhibitors hold substantial promise for improving outcomes in cancer treatment. This comparative guide underscores the importance of continued innovation in inhibitor design to maximize clinical potential.
References
- 1. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]
- 2. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unlocking the Therapeutic Potential of DNA-PKcs in Cancer: Comprehensive Insights into Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the DNA-PKcs inhibitor DA-143 which exhibits enhanced solubility relative to NU7441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Comparative Cross-Reactivity Profile of DNA-PK-IN-3 (NU7441) Against PI3K and mTOR
Published: November 8, 2025
This guide provides a detailed comparison of the inhibitor DNA-PK-IN-3, also known as NU7441, focusing on its cross-reactivity with the key signaling kinases PI3K and mTOR. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in kinase inhibitor selection and experimental design.
This compound (NU7441) is a potent and highly selective ATP-competitive inhibitor of the DNA-dependent protein kinase (DNA-PK).[1] DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in human cells.[2][3] Due to structural similarities within the kinase domains of the PI3K-related kinase (PIKK) family, which includes DNA-PK, mTOR, ATM, and ATR, assessing the selectivity of inhibitors across this family is crucial.[3] This guide summarizes the inhibitory activity of NU7441 against its primary target, DNA-PK, and its off-target activity towards PI3K and mTOR.
Quantitative Inhibitor Activity
The inhibitory potency of NU7441 was evaluated in cell-free biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. The data demonstrates that NU7441 is substantially more potent against DNA-PK than against either PI3K or mTOR, confirming its high selectivity.
| Target Kinase | Inhibitor | IC50 (nM) | Selectivity (Fold vs. DNA-PK) | Assay Type |
| DNA-PK | NU7441 | 14 | 1x | Cell-Free Biochemical |
| mTOR | NU7441 | 1,700 | ~121x | Cell-Free Biochemical |
| PI3K (pan) | NU7441 | 5,000 | ~357x | Cell-Free Biochemical |
| PI3K (cellular) | NU7441 | 7,000 | ~500x | Cell-Based |
Data sourced from multiple references.[4][5][6][7] Note: Specific IC50 values for individual PI3K isoforms (α, β, γ, δ) for NU7441 are not widely available in the public domain literature.
Signaling Pathway Context
DNA-PK and the PI3K/mTOR pathway are central to distinct but interconnected cellular processes. DNA-PK is a cornerstone of the DNA damage response, while the PI3K/Akt/mTOR pathway is a master regulator of cell growth, proliferation, and metabolism. Both DNA-PK and mTOR belong to the PIKK family of serine/threonine kinases. The diagram below illustrates these relationships and highlights the targets of NU7441.
Experimental Methodologies
The determination of IC50 values is critical for characterizing inhibitor potency and selectivity. Below is a representative protocol for a biochemical kinase assay, based on common methodologies like the ADP-Glo™ Kinase Assay, likely used to generate the comparative data for NU7441.
Representative Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
1. Objective: To determine the IC50 of NU7441 against DNA-PK, PI3K, and mTOR kinases by measuring the generation of ADP in a kinase reaction.
2. Materials:
- Recombinant human kinases: DNA-PK, PI3K, mTOR.
- Kinase-specific peptide substrates.
- DNA-PK Activation Buffer (containing calf thymus DNA).
- Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).
- ATP solution (at a concentration near the Km for each kinase).
- NU7441 (dissolved in 100% DMSO for serial dilutions).
- ADP-Glo™ Reagent and Kinase Detection Reagent.
- 384-well white assay plates.
3. Procedure:
- Compound Preparation: Prepare a serial dilution of NU7441 in a 384-well plate. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 50 µM). Include DMSO-only wells as a negative control (100% activity).
- Kinase Reaction:
- Add 1 µL of the serially diluted NU7441 or DMSO control to the assay wells.
- Add 2 µL of a solution containing the specific kinase (e.g., 10 units of DNA-PK) and its corresponding activator (if required, e.g., for DNA-PK) diluted in Kinase Reaction Buffer.
- Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.
- Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
- ADP Detection:
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The data is normalized to controls and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in vitro kinase inhibitor profiling experiment.
Conclusion
The experimental data strongly supports that this compound (NU7441) is a highly selective inhibitor for DNA-PK. Its inhibitory activity against PI3K and mTOR is over 100-fold weaker, making it an excellent tool compound for studying the specific cellular functions of DNA-PK with minimal confounding effects on the core PI3K/mTOR growth signaling pathway at typical working concentrations. Researchers should, however, remain aware of the potential for off-target effects when using the inhibitor at high micromolar concentrations.
References
- 1. Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of a potent novel DNA-dependent protein kinase inhibitor NU7441 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of phosphoinositide 3-kinase (PI3K) delta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 7. Further characterisation of the cellular activity of the DNA-PK inhibitor, NU7441, reveals potential cross-talk with homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of DNA-PK-IN-3: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of specialized chemical reagents is paramount in a laboratory setting. This guide provides essential safety and logistical information for the proper disposal of DNA-PK-IN-3, a potent inhibitor of DNA-dependent protein kinase. Adherence to these procedures is critical to protect personnel and the environment from potential harm.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous chemical waste from the point of generation through to its final disposal.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₉H₁₉N₉O |
| Molecular Weight | 389.41 g/mol |
| Storage (Powder) | 2 years at -20°C |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials. This procedure is designed to comply with general laboratory hazardous waste guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Impervious laboratory coat
2. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels), in a dedicated, sealable plastic bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for chemical contamination.
3. Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Indicate the start date of waste accumulation.
-
Ensure the appropriate hazard pictograms (e.g., harmful, hazardous to the aquatic environment) are visible.
4. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure that the waste is stored separately from incompatible materials, such as strong acids, bases, or oxidizing agents[1].
5. Arranging for Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year), arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online request form or a direct call to the EHS office.
-
The final step is the disposal of the collected waste at an approved waste disposal plant, which will be managed by the specialized disposal service[1].
Important Considerations:
-
Do not dispose of this compound down the drain. Its high aquatic toxicity poses a significant environmental risk.
-
Do not dispose of this compound in the regular trash.
-
In case of a spill, follow your laboratory's established spill cleanup procedures for hazardous chemicals. Absorb the spill with an inert material, collect it in a sealed container, and dispose of it as hazardous waste.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
Visualizing the Disposal Workflow and Biological Context
To further clarify the procedural and biological aspects related to this compound, the following diagrams are provided.
This compound inhibits the DNA-dependent protein kinase, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for repairing DNA double-strand breaks.
References
Essential Safety and Operational Guide for Handling DNA-PK-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with DNA-PK-IN-3. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this potent DNA-PK inhibitor.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Not Available |
| Formula | C₁₉H₁₉N₉O |
| Molecular Weight | 389.41 g/mol |
| CAS Number | 2734846-19-4 |
| Storage (Powder) | -20°C for 2 years |
| Storage (in DMSO) | 4°C for 2 weeks, -80°C for 6 months |
Hazard Identification and Precautionary Measures
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] It is imperative to take the following precautionary measures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink, or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P330: Rinse mouth.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Personal Protective Equipment (PPE) Workflow
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following diagram outlines the recommended PPE workflow when handling this compound.
Caption: Recommended PPE sequence for handling this compound.
Handling and Storage Procedures
Safe handling and appropriate storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Use the product only in areas with adequate exhaust ventilation.[1]
-
Avoid Contact: Avoid inhalation and contact with eyes and skin.[1]
-
Aerosol Prevention: Take measures to avoid the formation of dust and aerosols.[1]
Storage:
-
Container: Keep the container tightly sealed.[1]
-
Location: Store in a cool, well-ventilated area.[1]
-
Environment: Keep away from direct sunlight and sources of ignition.[1]
-
Temperature:
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1] |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Disposal Procedures
Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.
Spill Cleanup:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wear appropriate PPE and contain the spill.
-
Absorb: Use an inert absorbent material to collect the spill.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Place all contaminated materials in a sealed container for disposal.
Disposal:
-
Dispose of the product and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
-
Avoid release to the environment.[1]
Operational Workflow: Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound.
Caption: General workflow for this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
